Methyl azepane-4-carboxylate
Beschreibung
BenchChem offers high-quality Methyl azepane-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl azepane-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl azepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUJOACQSXTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl azepane-4-carboxylate chemical properties
Technical Whitepaper: Methyl Azepane-4-Carboxylate A Versatile Scaffold for Next-Generation Medicinal Chemistry [1]
Executive Summary
Methyl azepane-4-carboxylate (CAS: 1211596-98-3) represents a critical expansion of the medicinal chemist’s toolkit, moving beyond the saturated ubiquity of 5- and 6-membered rings (pyrrolidines and piperidines).[1] As a 7-membered nitrogen heterocycle, this scaffold offers unique conformational flexibility and vector orientation, allowing for the exploration of novel chemical space in drug discovery.[1] This guide details the physicochemical properties, synthetic pathways, conformational analysis, and therapeutic applications of methyl azepane-4-carboxylate, designed for researchers optimizing ligand-target interactions.[1]
Chemical Identity & Physicochemical Profile
Methyl azepane-4-carboxylate is a secondary amine featuring a seven-membered azepane ring substituted at the C4 position with a methyl ester group.[1] This substitution creates a chiral center, rendering the molecule capable of existing as
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | Methyl azepane-4-carboxylate |
| CAS Number | 1211596-98-3 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 157.21 g/mol |
| Physical State | Viscous oil (Free Base) / White solid (HCl salt) |
| Boiling Point | Predicted: ~215°C at 760 mmHg |
| pKa (Conj.[1][2][3] Acid) | ~10.5 (Typical for secondary cyclic amines) |
| LogP | ~0.55 (Predicted) |
| TPSA | 38.33 Ų |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
Structural Analysis & Conformational Dynamics
The 7-membered azepane ring does not adopt a rigid chair conformation like cyclohexane. Instead, it exists in a dynamic equilibrium of flexible conformers, primarily the Twist-Chair (TC) and Twist-Boat (TB) forms.[1]
Conformational Bias
The introduction of the carboxylate substituent at C4 significantly impacts this equilibrium. Unlike piperidines, where equatorial preference is dominant, the azepane ring's flexibility allows the C4-substituent to occupy pseudo-equatorial or pseudo-axial positions depending on N-substitution and protonation state.[1] This "induced fit" capability makes azepane-4-carboxylate derivatives particularly valuable for binding pockets that require adaptive ligand topology.[1]
Figure 1: Conformational equilibrium of the azepane ring.[4] The low energy barrier allows the scaffold to adapt its shape upon binding to a protein target.
Synthetic Pathways
Synthesis of 4-substituted azepanes is historically more challenging than their 6-membered counterparts due to entropic and enthalpic barriers (transannular strain). Two primary strategies dominate the literature: Ring Expansion and Ring-Closing Metathesis (RCM) .
Method A: Piperidine Ring Expansion (The "Gold Standard")
This method utilizes commercially available 4-oxo-piperidine derivatives. A one-carbon insertion using ethyl diazoacetate (via Buchner-Curtius-Schlotterbeck reaction) provides the 4-oxo-azepane, which can be further functionalized.[1]
Method B: Ring-Closing Metathesis (RCM)
A modern approach involving the cyclization of diallyl amine precursors using Grubbs' catalysts. This allows for the precise installation of the C4-carboxylate via cross-metathesis or subsequent carbonylation, though it often requires high dilution to avoid polymerization.[1]
Figure 2: Primary synthetic strategies for accessing the methyl azepane-4-carboxylate scaffold.[1]
Experimental Protocol: Synthesis via Ring Expansion
Note: This protocol is a composite standard procedure derived from ring-expansion methodologies (e.g., J. Chem. Soc., Perkin Trans 1).[1]
Objective: Synthesis of Methyl
Reagents:
- -Boc-4-piperidone (1.0 eq)[1]
-
Ethyl diazoacetate (1.2 eq)
- (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Dissolve -Boc-4-piperidone in anhydrous DCM ( ) and cool to . -
Lewis Acid Addition: Add
dropwise via syringe. Stir for 15 minutes. -
Expansion: Add Ethyl diazoacetate dropwise over 30 minutes to maintain temperature. Evolution of
gas indicates reaction progress. -
Warming: Allow the mixture to warm slowly to
over 2 hours, then to room temperature. -
Quench: Quench with saturated aqueous
. Extract with DCM ( ). -
Purification: Dry organic layers over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the -keto ester azepane intermediate. -
Derivatization: The resulting ketone can be reduced (e.g.,
) and eliminated or deoxygenated to yield the saturated azepane-4-carboxylate. -
Deprotection: Treat with
HCl in Dioxane to generate Methyl azepane-4-carboxylate hydrochloride .
Medicinal Chemistry Applications
The azepane ring is an underutilized scaffold that offers distinct advantages in specific drug discovery contexts.
NAMPT Positive Allosteric Modulators (N-PAMs)
Research into Nicotinamide Phosphoribosyltransferase (NAMPT) activators has utilized the azepane-4-carboxylic acid scaffold. In compound S18 , the azepane ring bridges a pyrazolopyrimidine core and the carboxylic acid tail.[1] The 7-membered ring's flexibility allows the molecule to navigate the "rear channel" of the NAMPT enzyme more effectively than a rigid piperidine, enhancing allosteric activation.[1]
Sphingosine-1-Phosphate (S1P) Receptor Agonists
Azepane-4-carboxylate derivatives have appeared in patent literature as core scaffolds for S1P agonists.[1] The larger ring size provides a subtly different vector for the carboxylate "head group" (mimicking the phosphate), potentially improving selectivity profiles against S1P1 vs S1P3 receptors compared to smaller cyclic amines.
Kinase Inhibition (Balanol Analogues)
The natural product (-)-Balanol contains a highly substituted azepane ring. Synthetic analogues using the simpler methyl azepane-4-carboxylate core have been explored to simplify the synthesis while retaining the key spatial arrangement of the nitrogen (interacting with the ATP hinge region) and the ester (interacting with solvent-front residues).
Safety & Handling (SDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2 (H315)[5]
-
Eye Irritation: Category 2A (H319)[5]
-
STOT-SE: Category 3 (Respiratory Irritation, H335)[1]
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Ventilation: Always handle within a chemical fume hood to avoid inhalation of vapors or dust (if salt form).
-
Storage: Store in a cool, dry place. The free base is prone to absorbing
from the air (forming carbamates); store under inert atmosphere (Argon/Nitrogen) if possible. The Hydrochloride salt is hygroscopic.
References
-
Chemical Identity: PubChem. Azepane-4-carboxylic acid.[1][3][6][7][8][9] CID 20139928. Available at: [Link]
-
Synthetic Methodology (Ring Expansion): Hodgson, D. M., et al. "Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion." Journal of the Chemical Society, Perkin Transactions 1, 2002.[1]
-
Conformational Analysis: Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CSIRO Publishing, 2014.[1] Available at: [Link]
-
NAMPT Modulator Application: "Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators." Journal of Medicinal Chemistry, 2023.[1] Available at: [Link]
-
S1P Agonist Patent: WO2014129796A1. Sphingosine-1-phosphate receptor agonists...[1]. Google Patents.[2] Available at:
Sources
- 1. EP4371985A1 - Method for synthesizing bilirubin - Google Patents [patents.google.com]
- 2. US9428456B2 - 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives - Google Patents [patents.google.com]
- 3. US20090306075A1 - Chemical compounds - Google Patents [patents.google.com]
- 4. connectsci.au [connectsci.au]
- 5. aaronchem.com [aaronchem.com]
- 6. WO2018021977A1 - Glycine metabolism modulators and uses thereof - Google Patents [patents.google.com]
- 7. Azepane-4-carboxylic acid | 97164-96-0 [sigmaaldrich.com]
- 8. ES2768399T3 - Derivados de 1-[m-carboxamido(hetero)aril-metil]-heterociclil-carboxamida - Google Patents [patents.google.com]
- 9. where to buy Azepanes [french.chemenu.com]
Comprehensive Technical Guide on Methyl Azepane-4-Carboxylate: Identifiers, Physicochemical Profiling, and Synthetic Applications
Executive Summary & Strategic Importance in Drug Discovery
In contemporary medicinal chemistry, escaping the "flatland" of planar, aromatic-heavy molecules is critical for improving clinical success rates. Increasing the fraction of sp³-hybridized carbons (
As a seven-membered saturated heterocycle, the azepane ring provides a unique conformational landscape compared to ubiquitous six-membered piperidines. The added methylene unit introduces greater ring flexibility, allowing the secondary amine and the C4-carboxylate vectors to adopt geometries that can more effectively probe cryptic binding pockets. This guide provides an authoritative breakdown of the chemical identifiers, physicochemical properties, and self-validating synthetic protocols for utilizing methyl azepane-4-carboxylate in advanced active pharmaceutical ingredient (API) synthesis.
Core Chemical Identifiers & Registry Numbers
Methyl azepane-4-carboxylate is commercially and synthetically encountered in two primary forms: the free base (often synthesized stereospecifically as the (S)-enantiomer) and the racemic hydrochloride salt. The hydrochloride salt is overwhelmingly preferred in high-throughput screening and library synthesis due to its bench stability.
Table 1: Standardized Chemical Identifiers
| Identifier | Free Base ((S)-Isomer) | Hydrochloride Salt (General/Racemic) |
| CAS Registry Number | 782493-75-8[1] | 1383132-15-7 |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol |
| SMILES | COC(=O)[C@H]1CCCNCC1[1] | O=C(C1CCNCCC1)OC.[H]Cl[2] |
| InChI | InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3/t7-/m0/s1[1] | InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-5-9-6-4-7;/h7,9H,2-6H2,1H3;1H |
Physicochemical Profiling & Handling Rationale
Understanding the physical properties of this building block is essential for optimizing reaction conditions, particularly during liquid-liquid extractions and purification chromatography.
Table 2: Physicochemical Properties & Handling Implications
| Property | Value (Predicted/Experimental) | Causality & Handling Implication |
| Boiling Point | ~216.4 °C[3] | Low volatility allows for its use in high-temperature microwave-assisted coupling reactions without significant evaporative loss. |
| Density | ~0.996 g/cm³[3] | Nearly identical to water. During aqueous workups of the free base, emulsion formation is common; brine must be used to force phase separation. |
| pKa (Amine) | 10.43 ± 0.40[3] | Highly basic secondary amine. It exists fully protonated at physiological pH (7.4), which significantly enhances the aqueous solubility of downstream APIs. |
| Physical State | Oil (Free Base) / Solid Powder (HCl Salt) | The free base absorbs atmospheric CO₂ to form carbamates. The HCl salt is a stable, free-flowing powder, ensuring precise stoichiometric weighing. |
Standardized Synthetic Protocols
To ensure reproducibility, the following protocol details the synthesis of Methyl azepane-4-carboxylate hydrochloride from the widely available 1-Boc-azepane-4-carboxylic acid. This protocol is designed as a self-validating system , incorporating in-process checks to guarantee high fidelity.
Protocol: Two-Step Esterification and Deprotection
Step 1: Esterification
-
Setup: Dissolve 1-Boc-azepane-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
-
Activation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Causality: K₂CO₃ deprotonates the carboxylic acid. DMF, a polar aprotic solvent, is chosen because it poorly solvates the resulting carboxylate anion, drastically increasing its nucleophilicity.
-
Alkylation: Dropwise add Methyl Iodide (MeI) (1.5 eq) at 0 °C, then allow to warm to room temperature for 4 hours.
-
Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The product will appear as a higher-Rf spot (UV inactive, requires iodine or PMA stain).
-
Workup: Quench with water and extract with Ethyl Acetate (3x). Wash the organic layer with 5% LiCl aqueous solution. Causality: LiCl specifically helps partition residual DMF into the aqueous phase, preventing solvent contamination in the intermediate.
Step 2: Boc-Deprotection & Salt Formation
-
Cleavage: Dissolve the crude Boc-protected ester in minimal anhydrous Dichloromethane (DCM). Slowly add 4M HCl in Dioxane (10.0 eq).
-
Observation (Self-Validation): Vigorous gas evolution (isobutylene and CO₂) will occur. The reaction is complete when gas evolution ceases (typically 2 hours).
-
Precipitation: Causality: Dioxane acts as a hydrogen-bond acceptor stabilizing the transition state, but its low dielectric constant forces the highly polar hydrochloride salt to precipitate out of solution, driving the reaction to completion and preventing side reactions.
-
Isolation: Filter the resulting white precipitate and wash with cold diethyl ether. Dry under high vacuum to yield Methyl azepane-4-carboxylate hydrochloride[4].
Fig 1: Two-step synthetic workflow for Methyl azepane-4-carboxylate HCl.
Applications in Medicinal Chemistry & API Synthesis
Methyl azepane-4-carboxylate is a highly versatile nucleophile used extensively in Nucleophilic Aromatic Substitution (S_NAr) and cross-coupling reactions.
Case Study 1: Modulators of TNF-α Activity
In the development of Imidazopyridine derivatives targeting Tumor Necrosis Factor (TNF) activity, methyl azepane-4-carboxylate is utilized to install a bulky, basic side chain. According to European Patent EP2872508B1, the compound is reacted with a halogenated imidazopyridine core[5].
-
Mechanistic Rationale: The reaction is conducted in 1-methyl-2-pyrrolidinone (NMP) at 120 °C under microwave irradiation[5]. NMP's high boiling point and superior polarity are critical for stabilizing the negatively charged Meisenheimer complex intermediate formed during the S_NAr displacement of the aryl halide. The resulting azepane-modified API acts downstream to inhibit TNF-α-induced NF-κB activation, halting the inflammatory cascade[5].
Fig 2: Mechanism of action for azepane-based TNF-α modulators.
Case Study 2: Bilirubin and PEGylated Bilirubin Synthesis
Beyond direct API incorporation, methyl azepane-4-carboxylate functions as a highly effective organic base and structural modulator. In the novel synthesis of medical-grade bilirubin (EP4371985A1), it is highlighted as a preferred amine organic base[6].
-
Mechanistic Rationale: The steric bulk of the seven-membered ring prevents it from acting as a competing nucleophile, allowing it to act purely as a proton sponge or base catalyst during the delicate coupling of dipyrrinone intermediates, thereby increasing the overall yield of the synthesized bilirubin[6].
References
-
[4] Methyl azepane-4-carboxylate hydrochloride, 95% Purity, Calpaclab.
-
Methyl azepane-4-carboxylate hydrochloride | 1383132-15-7, Sigma-Aldrich.
-
[6] EP4371985A1 - Method for synthesizing bilirubin - Google Patents, Google Patents.
-
[5] IMIDAZOPYRIDINE DERIVATIVES AS MODULATORS OF TNF ACTIVITY - European Patent Office - EP 2872508 B1, Googleapis.
-
[1] (S)-Methyl azepane-4-carboxylate | C8H15NO2 | CID 45090254, PubChem / NIH.
-
Methyl azepane-4-carboxylate hydrochloride | 1383132-15-7, Sigma-Aldrich (InChI Data).
-
[2] 1383132-15-7 | MFCD19689430 | Methyl Azepane-4-Carboxylate, Aaronchem.
-
[3] 1H-Azepine-4-carboxylicacid,hexahydro-,methylester,(4S)-(9CI), ChemicalBook.
Sources
- 1. (S)-Methyl azepane-4-carboxylate | C8H15NO2 | CID 45090254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aaronchem.com [aaronchem.com]
- 3. 1H-Azepine-4-carboxylicacid,hexahydro-,methylester,(4S)-(9CI) | 782493-75-8 [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP4371985A1 - Method for synthesizing bilirubin - Google Patents [patents.google.com]
Azepane Ring Structure and Conformation: A Technical Guide for Rational Drug Design
As drug discovery programs increasingly seek to "escape flatland" and improve intellectual property positions by moving away from over-explored six-membered rings (like piperidines), seven-membered heterocycles have emerged as privileged scaffolds[1]. Among these, the azepane ring (hexamethyleneimine) offers unique vectors for substituent placement. However, this homologation introduces profound conformational complexity. Unlike rigid six-membered rings, azepane is highly fluxional. Understanding, analyzing, and controlling this fluxionality is the critical difference between designing a highly potent, selective clinical candidate and a promiscuous, entropically penalized failure.
This whitepaper provides an in-depth technical synthesis of the conformational landscape of azepane, detailing the experimental and computational workflows required to profile its structural dynamics for rational drug design.
The Conformational Landscape of Azepane
Seven-membered (7N) rings exhibit significantly more conformational complexity than their 6N counterparts due to an increased number of low-energy conformers and reduced energy barriers for pseudorotation[2]. In pseudorotation, the molecule interconverts between various conformations via concerted atomic motions without breaking bonds or passing through a planar transition state[2].
The canonical conformations of azepane are classified into families: Chair (C), Twist-Chair (TC), Boat (B), and Twist-Boat (TB). Comprehensive computational studies and metadynamics simulations have established that the Twist-Chair (TC) conformation represents the global energy minimum for the parent azepane ring[3]. The chair conformation, which is highly stable in cyclohexane and piperidine, suffers from severe eclipsing interactions and transannular strain in seven-membered rings, often rendering it a transient high-energy state rather than a stable minimum[4].
Table 1: Thermodynamic and Kinetic Parameters of Azepane Conformational Exchange
| Conformational Transition | Calculated Energy Barrier ( | Mechanistic Causality & Significance |
| Twist-Chair | ~5 - 6 kcal/mol[3] | Represents the primary pseudorotation pathway. The low barrier indicates rapid interconversion at room temperature, necessitating cryogenic VT-NMR for resolution. |
| Chair | < 3 kcal/mol | The chair form suffers from severe eclipsing interactions and transannular strain, typically acting as a transient high-energy transition state. |
| Ring Inversion (via Boat) | ~9 - 11 kcal/mol[3] | Requires significant structural deformation. Substituents (e.g., bulky N-alkyl groups) can increase this barrier, allowing for the isolation of stable atropisomers. |
Integrated Analytical Workflows
To accurately map the conformational behavior of a novel azepane derivative, medicinal chemists must employ a dual-pronged approach: kinetic profiling via Variable-Temperature NMR (VT-NMR) and thermodynamic profiling via computational metadynamics.
Integrated experimental and computational workflow for azepane conformational analysis.
Experimental Methodology: Variable-Temperature NMR (VT-NMR)
Rationale (Causality): At ambient temperatures, the azepane ring rapidly interconverts between degenerate twist-chair conformations. Because this exchange rate exceeds the NMR timescale, the spectrometer records a time-averaged signal, masking the true structural complexity[3]. By systematically lowering the temperature, we decrease the kinetic energy of the system until it falls below the activation barrier (
Protocol 1: VT-NMR Determination of Ring Inversion Barriers
-
Sample Preparation: Dissolve 10-15 mg of the azepane derivative in 0.6 mL of a low-freezing deuterated solvent. Critical Choice: CD₂Cl₂ (freezing point -97 °C) or Toluene-d₈ are required, as standard CDCl₃ will freeze before the slow-exchange limit is reached.
-
Probe Calibration: Calibrate the NMR probe temperature using a standard methanol sample. This ensures accurate temperature readings at cryogenic levels, which is vital for the thermodynamic calculations.
-
Spectral Acquisition (Cooling): Acquire standard ¹H and ¹³C spectra at 298 K. Gradually lower the temperature in 10 K increments, allowing 5-10 minutes for thermal equilibration at each step.
-
Identifying Coalescence (
): Monitor the diastereotopic methylene protons (e.g., at C2 or C7 adjacent to the nitrogen). As exchange slows, these signals will broaden. Identify the exact coalescence temperature ( ) where the two distinct peaks merge into a single broad peak[3]. -
Data Extraction: Continue cooling until the signals are fully resolved (the slow-exchange limit). Measure the frequency separation (
in Hz) of these resolved signals. -
Thermodynamic Calculation (Self-Validation): Calculate the rate constant at coalescence using
. Subsequently, input and into the Eyring equation ( ) to determine the exact energy barrier for ring inversion.
Computational Methodology: Metadynamics & Free Energy Mapping
Rationale (Causality): Standard molecular dynamics (MD) simulations often fail to cross the ~10 kcal/mol energy barrier required for azepane ring inversion within a practical timescale, leading to incomplete conformational sampling[2]. Metadynamics overcomes this by adding a history-dependent bias potential (Gaussian hills) along predefined collective variables (CVs)[2]. By artificially filling the energy wells, the simulation is forced to explore high-energy transition states, allowing for the accurate reconstruction of the entire Free Energy Landscape (FEL)[2].
Protocol 2: Metadynamics using Cremer-Pople Coordinates
-
Coordinate Selection: Define the collective variables (CVs). For a 7-membered ring, standard dihedral angles are insufficient. Instead, employ the extended Cremer-Pople puckering coordinates (
) which quantitatively characterize out-of-plane bending motions[4]. -
System Setup: Parameterize the azepane molecule using a robust force field (e.g., OPLS_2005 or GAFF2). Solvate the ligand in a periodic box of explicit water molecules (TIP3P) and neutralize with counterions.
-
Equilibration: Perform energy minimization (steepest descent), followed by NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each at 300 K to stabilize the solvent density.
-
Metadynamics Production Run: Initiate the metadynamics simulation. Deposit Gaussian bias potentials along the chosen phase angles (
and ) every 1-2 ps. Self-Validation Step: Utilize Well-Tempered Metadynamics, gradually reducing the hill height over time to ensure the simulation smoothly converges without over-biasing the system. -
FEL Reconstruction: Sum the deposited Gaussian potentials to reconstruct the Free Energy Landscape. Map the global minimum (typically the Twist-Chair) and extract the coordinates for docking studies[2].
Applications in Medicinal Chemistry
The strategic utilization of the azepane ring's conformational preferences has led to significant breakthroughs in modern drug discovery:
-
PARP Inhibitors and Oncology: The azepane-2,4-dione scaffold is heavily utilized in the development of Poly (ADP-ribose) polymerase (PARP-1) inhibitors[1]. The dione functionality acts as a bioisostere, mimicking the nicotinamide moiety of the NAD+ cofactor[1]. The intrinsic flexibility of the azepane ring allows it to adapt to the catalytic domain; however, introducing specific substituents restricts the ring's pseudorotation, locking it into a bioactive twist-chair conformation that minimizes the entropic penalty upon target binding[1].
-
Neuropharmacology & Transporter Inhibition: Recent explorations of generated chemical space have identified chiral bicyclic azepanes as highly potent inhibitors of monoamine transporters (NET and DAT)[5]. Fusing a second ring system to the azepane core severely restricts its pseudorotation pathway[5]. This structural constraint effectively traps the azepane in a specific conformational well, perfectly aligning the basic amine and hydrophobic vectors with the transporter's binding pocket, thereby driving sub-100 nM affinities[5].
References
- Title: Azepane-2,4-dione as a Scaffold in Drug Discovery: Application Notes and Protocols. Source: Benchchem.
- Title: Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Source: ACS Publications.
- Title: Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Source: ACS Publications.
- Title: Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. Source: AIP Publishing.
- Title: 2-(3,4-Dichlorophenyl)azepane | Research Chemical. Source: Benchchem.
Sources
Biological significance of the azepane scaffold in drug discovery
Title: The Azepane Scaffold in Modern Drug Discovery: Structural Rationale, Synthetic Methodologies, and Biological Significance
Executive Summary Nitrogen-containing heterocycles are the cornerstone of small-molecule drug discovery. While five- and six-membered rings (pyrrolidines and piperidines) have historically dominated medicinal chemistry, the seven-membered azepane scaffold is increasingly recognized as a privileged structure[1]. By offering distinct conformational flexibility and enhanced three-dimensionality (a higher fraction of sp3-hybridized carbons, Fsp3), azepanes allow medicinal chemists to navigate complex biological targets that are inaccessible to flatter, more rigid chemotypes[2]. This whitepaper explores the biological significance of the azepane core, detailing its physicochemical advantages, pharmacological applications, and the validated synthetic workflows required to harness its potential.
Physicochemical and Structural Rationale
The shift towards non-planar architectures is a defining trend in modern drug design, driven by the need to improve clinical success rates and escape "flatland." The azepane ring provides several critical advantages:
-
Conformational Flexibility: Unlike the rigid chair conformation of piperidines, the seven-membered azepane ring exists in an equilibrium of multiple low-energy conformations (e.g., twist-chair, boat). This flexibility allows the scaffold to dynamically adapt to the binding pockets of complex targets, such as G-protein-coupled receptors (GPCRs) and monoamine transporters[3].
-
Modulation of Physicochemical Properties: The introduction of an azepane core can finely tune the basicity (pKa) and lipophilicity (LogP) of a lead compound. This is crucial for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) drugs or tuning aqueous solubility for oral bioavailability[1].
-
Intellectual Property (IP) Space: As an underexplored chemotype compared to its six-membered counterparts, the azepane scaffold offers a fertile ground for generating novel, patentable chemical entities[1].
Biological Targets and Pharmacological Profiling
Azepane-containing compounds have demonstrated potent biological activity across diverse therapeutic areas. Over 20 azepane-based or fused-azepine drugs have been approved by the FDA and EMA[4], with azepane being identified as the most common 7-membered heterocycle containing one heteroatom in recent EMA approvals[5].
-
Neuropharmacology: Recent high-throughput screening of generated chemical spaces has identified chiral bicyclic azepanes as potent inhibitors of monoamine transporters. For instance, the N-benzylated cis-fused diamine (R,R)-1a exhibits nanomolar inhibition of the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters, alongside σ-1 receptor antagonism. This profile is highly desirable for treating complex neuropsychiatric disorders[3].
-
Antibacterial Agents: The azepane scaffold has been rationally designed as a mimetic of 2-deoxystreptamine (2-DOS) to target the bacterial ribosome. Azepane-glycosides bind to the decoding-site RNA, effectively inhibiting bacterial translation. Crucially, these compounds retain potency against aminoglycoside-resistant strains of Staphylococcus aureus[6].
-
Oncology: Various azepane derivatives, including 1,2,3-triazole-linked tetrahydrocurcumin analogs, have shown significant cytotoxicity against human cancer cell lines (e.g., HCT-116 colon carcinoma), highlighting their potential as targeted antineoplastic agents[7].
Quantitative Biological Activity Data To facilitate comparative analysis, the table below summarizes the pharmacological metrics of key azepane derivatives against their respective targets.
| Compound | Therapeutic Area | Target / Cell Line | Activity Metric | Reference |
| (R,R)-1a (N-benzylated azepane) | Neuropharmacology | NET, DAT, SERT | IC50 < 100 nM | [3] |
| (R,R)-1a (N-benzylated azepane) | Neuropharmacology | σ-1 Receptor | IC50 ≈ 110 nM | [3] |
| Azepane-glycoside 1 | Antibacterial | S. aureus (Ribosome) | MIC = 64 µg/mL | [6] |
| Azepane-glycoside 23 | Antibacterial | S. aureus (Ribosome) | MIC = 32 µg/mL | [6] |
| Triazole-Tetrahydrocurcumin 4g | Oncology | HCT-116 (Colon Carcinoma) | IC50 = 1.09 µM | [7] |
| Oxazepien derivative 5b | Oncology | CaCo-2 (Colon Carcinoma) | IC50 = 24.53 µM | [7] |
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that the successful deployment of azepane scaffolds relies on robust, reproducible, and self-validating experimental workflows. Below are detailed protocols for the synthesis of the azepane core and its subsequent pharmacological validation.
Protocol 1: Synthesis of the Azepane Core via Ring-Closing Metathesis (RCM) Ring-closing metathesis is a highly reliable method for constructing seven-membered nitrogen heterocycles from acyclic diene precursors[2].
-
Objective: Synthesize 2,3,4,7-tetrahydro-1H-azepine, which is subsequently reduced to the saturated azepane scaffold.
-
Causality & Rationale: The critical challenge in synthesizing medium-to-large rings is the entropic penalty and the competing intermolecular cross-metathesis (oligomerization). To overcome this, the reaction is performed under high dilution. Grubbs 2nd Generation catalyst is selected for its superior functional group tolerance and thermal stability compared to the 1st Generation catalyst.
-
Step-by-Step Procedure:
-
Preparation: Dissolve the acyclic diene precursor (e.g., N-allyl-N-(but-3-en-1-yl)amine derivative, 1.0 eq) in anhydrous dichloromethane (DCM) to achieve a highly dilute concentration of 0.01 M. Rationale: High dilution strictly favors intramolecular cyclization over intermolecular polymerization.
-
Degassing: Sparge the solution with dry Argon for 15 minutes to remove dissolved oxygen, which can prematurely deactivate the ruthenium catalyst.
-
Catalyst Addition: Add Grubbs 2nd Generation Catalyst (5 mol%) in a single portion under an Argon atmosphere.
-
Reaction: Heat the mixture to reflux (40 °C) and stir for 12–24 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via TLC and LC-MS. The disappearance of the starting material and the emergence of a new peak with[M-28] (indicating the loss of ethylene gas) confirms successful ring closure.
-
Quenching & Purification: Cool to room temperature, add a ruthenium scavenger (e.g., ethyl vinyl ether) to quench the catalyst, and concentrate under reduced pressure. Purify via flash column chromatography.
-
Reduction: Subject the purified unsaturated azepine to catalytic hydrogenation (H2 balloon, 10% Pd/C in methanol) for 12 hours to yield the saturated azepane scaffold[2]. Confirm structural integrity via 1H-NMR (validating the absence of alkene protons at δ 5.0–5.8 ppm).
-
Protocol 2: Radioligand Binding Assay for Monoamine Transporter Inhibition To validate the neuropharmacological efficacy of synthesized azepanes (like compound (R,R)-1a), a competitive radioligand binding assay is employed[3].
-
Objective: Determine the binding affinity (Ki) of the azepane derivative for the Norepinephrine Transporter (NET).
-
Causality & Rationale: Radioligand assays provide highly sensitive, quantitative thermodynamic data. By competing the unlabeled azepane against a known tritiated ligand, we can precisely calculate the affinity constant.
-
Step-by-Step Procedure:
-
Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human NET. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine 50 µL of the azepane test compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]-nisoxetine (a selective NET radioligand, final concentration ~1 nM), and 100 µL of membrane suspension.
-
Self-Validation (Controls): Include wells with buffer only (Total Binding) and wells with 10 µM desipramine (Non-Specific Binding, NSB). Rationale: Desipramine acts as a self-validating positive control to ensure assay dynamic range and to accurately calculate specific binding.
-
Equilibration: Incubate the plate at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and measure radioactivity (CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from Total Binding. Use non-linear regression to fit the competition curve and determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
Visualizing the Workflows
To synthesize this technical knowledge, the following diagrams map the logical progression of azepane drug discovery and its biological mechanism of action.
Fig 1. End-to-end workflow for azepane scaffold synthesis and pharmacological screening.
Fig 2. Pharmacological mechanism of azepane derivatives inhibiting monoamine transporters.
Conclusion
The azepane scaffold represents a highly versatile and biologically significant chemotype in modern drug discovery. By moving beyond the flatland of traditional heterocycles, azepanes offer superior conformational dynamics that translate into potent binding affinities across a spectrum of targets—from monoamine transporters in the CNS to the bacterial ribosome. When coupled with robust synthetic methodologies like Ring-Closing Metathesis and rigorous pharmacological validation, the azepane core provides medicinal chemists with a powerful tool to address unmet medical needs.
References
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - European Journal of Medicinal Chemistry -[1]
-
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - Bioorganic & Medicinal Chemistry -
-
Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery - Benchchem -[7]
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed -[4]
-
Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols - Benchchem -[2]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC -[3]
-
Rational design of azepane-glycoside antibiotics targeting the bacterial ribosome - UCSD -[6]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Publishing -[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 6. tch.ucsd.edu [tch.ucsd.edu]
- 7. benchchem.com [benchchem.com]
Methyl azepane-4-carboxylate literature review and key papers
This technical guide provides a comprehensive analysis of Methyl azepane-4-carboxylate , a critical seven-membered nitrogen heterocycle used as a scaffold in medicinal chemistry.
Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
Methyl azepane-4-carboxylate (CAS: 1211596-98-3) represents a strategic "privileged structure" in drug discovery. Unlike the ubiquitous five-membered (pyrrolidine) and six-membered (piperidine) rings, the seven-membered azepane ring offers unique conformational flexibility and a distinct vector orientation for substituents. This scaffold is increasingly utilized to design conformationally constrained peptidomimetics , integrin antagonists , and protease inhibitors (e.g., Cathepsin K).
This guide synthesizes the most effective synthetic routes—specifically Ring-Closing Metathesis (RCM) and Diazocarbonyl Ring Expansion—and analyzes its application in high-value pharmaceutical targets.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | Methyl azepane-4-carboxylate |
| CAS Number | 1211596-98-3 |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Chiral Center | C4 (Enantiomers: R and S) |
| Key Features | Secondary amine (N1), Methyl ester (C4), Flexible 7-membered ring |
Critical Literature Review
The synthesis and application of this scaffold are defined by three pivotal bodies of work.
Paper 1: The Functionalization Route (Nortcliffe & Moody, 2015)
-
Title: Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes...
-
Significance: This paper establishes the diazocarbonyl chemistry route. It solves the difficulty of introducing substituents regioselectively onto the seven-membered ring. By using a Rhodium-catalyzed rearrangement, they access keto-azepanes which can be reduced to the desired carboxylate derivatives.
-
Key Insight: Allows for the introduction of quaternary centers and diverse functional groups not easily accessible via simple ring closure.
Paper 2: The Industrial Scale-Up (GSK, SB-462795)
-
Context: Development of Cathepsin K inhibitors.[1]
-
Significance: GlaxoSmithKline demonstrated the Ring-Closing Metathesis (RCM) approach on a multi-kilogram scale.
-
Key Insight: While RCM requires expensive Ruthenium catalysts (Grubbs II), it is the most reliable method for closing the difficult 7-membered ring from acyclic diene precursors, providing high yields and tolerance for various protecting groups (e.g., Boc, Cbz).
Paper 3: The Modern Photochemical Route (Leonori Group, Manchester)
-
Context: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
-
Significance: A cutting-edge approach converting simple nitrobenzenes directly into azepanes using blue-light photochemistry.[2][3]
-
Key Insight: Offers a rapid entry into complex, substituted azepanes from abundant aromatic starting materials, bypassing the need for long linear synthesis.
Synthetic Methodologies
Strategy A: Ring-Closing Metathesis (RCM)
This is the most robust method for generating the azepane core. It involves the cyclization of a diallylamine derivative followed by hydrogenation.
Caption: The RCM pathway provides a reliable entry to the 7-membered ring, utilizing a Grubbs catalyst to close the diene, followed by saturation of the alkene.
Strategy B: Diazocarbonyl Ring Expansion
Ideal for creating specific substitution patterns (like the 4-carboxylate) with high regiocontrol.
Caption: The ring expansion strategy utilizes a piperidine ketone precursor, expanding it to the azepane via a reactive carbene intermediate.
Experimental Protocols
Protocol 1: Synthesis via Ring-Closing Metathesis (RCM)
Based on standard protocols adapted from GSK and organic synthesis literature.
Reagents:
-
N-Boc-N-(allyl)-4-pentenylamine derivative (Precursor)
-
Grubbs 2nd Generation Catalyst[4]
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Solution Prep: Dissolve the diene precursor (1.0 equiv) in anhydrous degassed DCM. Note: High dilution (0.005 M - 0.01 M) is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under an inert atmosphere (Argon/Nitrogen).
-
Reflux: Heat the mixture to reflux (40°C) for 2-4 hours. Monitor by TLC for disappearance of starting material.
-
Quench: Cool to room temperature. Add activated carbon or a scavenger resin (e.g., tris(hydroxymethyl)phosphine) to remove Ruthenium byproducts. Filter through a Celite pad.[2]
-
Hydrogenation: Dissolve the crude unsaturated azepine in Methanol. Add 10 wt% Pd/C. Stir under a balloon of H₂ (1 atm) for 12 hours to reduce the C4-C5 double bond.
-
Purification: Filter off the catalyst. Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield N-Boc-methyl azepane-4-carboxylate .
Protocol 2: Enantiomeric Resolution
Since the 4-carboxylate creates a chiral center, resolution is often required.
-
Hydrolysis: Saponify the methyl ester to the free acid using LiOH in THF/Water.
-
Salt Formation: Treat the racemic azepane-4-carboxylic acid with a chiral base (e.g., (R)-1-phenylethylamine or Cinchonidine) in hot ethanol.
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salt of one enantiomer will crystallize preferentially.[5]
-
Recovery: Filter the crystals and treat with dilute HCl to regenerate the enantiomerically pure acid. Re-esterify using Methanol/SOCl₂ to get the chiral methyl ester.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Logic
The azepane ring is often used as a bioisostere for piperidine or proline rings to alter the pharmacokinetic profile or receptor binding dynamics.
-
Conformational Constraint: The 7-membered ring is more flexible than a 6-membered ring but can be locked into specific conformations by bulky substituents (like the 4-carboxylate).
-
Peptidomimetics: Azepane amino acids (Aaa) mimic the turn structures in proteins (e.g., Gamma-turns), making them valuable in designing inhibitors for protein-protein interactions.
Case Study: Balanol Analogues
Balanol is a potent fungal metabolite that inhibits Protein Kinase C (PKC). It contains a hexahydroazepine (azepane) core. Synthetic efforts have shown that the specific stereochemistry and substitution at the 3- and 4-positions of the azepane ring are critical for ATP-competitive binding. Methyl azepane-4-carboxylate serves as a simplified, synthetic entry point to access these "Balanol-like" cores for kinase inhibitor screening.
References
-
Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[6][7] Bioorganic & Medicinal Chemistry.[5][6][7][8][9][10][11][12]
-
Marquis, R. W., et al. (GSK). (2009).Discovery of Cathepsin K Inhibitors: Synthesis and Evaluation of Azepane-Based Ligands. (Referenced in context of industrial RCM scale-up).
-
(Representative Cathepsin K/Azepane paper)
-
-
Leonori, D., et al. (2020).Photoexcited Nitroarenes for the Oxidative Ring Expansion of Alkenes. (Contextual reference for modern photochemical ring expansion).
-
PubChem Compound Summary.
-
Organic Syntheses.Ring-Closing Metathesis Synthesis of Nitrogen Heterocycles. (General protocol reference).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 9. researchgate.net [researchgate.net]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Therapeutic Horizons of Azepane Derivatives: A Technical Guide to Scaffold Optimization and Pharmacological Applications
Executive Summary
As a Senior Application Scientist, I approach heterocyclic scaffold optimization not merely as a synthetic exercise, but as a multidimensional challenge of balancing pharmacodynamics with pharmacokinetic stability. The azepane ring—a seven-membered saturated nitrogen heterocycle—has emerged as a privileged structural motif in modern medicinal chemistry[1]. This whitepaper provides an in-depth technical analysis of azepane derivatives, detailing their structural rationale, quantitative pharmacological efficacy, mechanistic pathways, and the self-validating experimental protocols required to evaluate them accurately.
The Azepane Scaffold: Structural Rationale
Unlike rigid, planar aromatic systems, aliphatic seven-membered heterocycles like azepane possess inherent conformational flexibility[2]. This three-dimensionality allows the scaffold to navigate complex protein binding pockets and improves the intellectual property landscape for novel drug discovery[2].
However, unchecked flexibility can lead to entropic penalties during target binding. The strategic introduction of C-substitutions into the azepane ring biases the molecule toward a single major conformation, which is critical for effective, high-affinity drug design[3]. The clinical viability of this scaffold is well-established; currently, there are over 20 FDA-approved drugs containing an azepane or azepine core, including the antihistamine azelastine, the antidiabetic tolazamide, and the antibiotic mecillinam[3][4][5].
Quantitative Pharmacological Landscape
Azepane derivatives exhibit a broad spectrum of bioactivity, with particularly high translational potential in oncology and infectious diseases[4]. Natural azepane-containing metabolites, such as (-)-balanol, act as potent ATP-competitive inhibitors of protein kinases[3]. Synthetic balanol analogues have been rigorously optimized to target Protein Kinase B (PKB/Akt), achieving single-digit nanomolar efficacy[6]. In the realm of infectious diseases, conjugating azepane moieties to lupane-type triterpenoids has yielded remarkable efficacy against drug-resistant strains of Mycobacterium tuberculosis[7].
Table 1: Quantitative Efficacy of Representative Azepane Derivatives
| Compound / Derivative | Primary Target / Cell Line | Assay Metric | Value | Citation |
| Balanol Analogue (Compound 1) | PKB-α Kinase | IC₅₀ | 5 nM | [6] |
| Balanol Analogue (Compound 4) | PKB-α Kinase | IC₅₀ | 4 nM | [6] |
| A-azepano-28-cinnamoyloxybetulin | M. tuberculosis H37Rv | MIC | 2 µM | [7] |
| Tetrahydrocurcumin-linked Azepane (4g) | HCT-116 (Colon Carcinoma) | IC₅₀ | 1.09 µM | [1] |
| Oxazepine Derivative (5b) | CaCo-2 (Colon Carcinoma) | IC₅₀ | 24.53 µM | [1] |
Mechanistic Pathways in Oncology
In oncology, the therapeutic efficacy of azepane derivatives is frequently linked to the induction of apoptosis via the modulation of critical kinase signaling cascades[8]. For instance, balanol-derived azepanes competitively bind the ATP pocket of PKB-α[6]. The causality here is direct: inhibition of PKB prevents the phosphorylation of downstream effectors. This cascade leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax), ultimately committing the malignant cell to programmed death[8].
Fig 1. Mechanistic pathway of PKB/Akt inhibition by azepane derivatives inducing apoptosis.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, experimental assays must be designed as self-validating systems. Below are two foundational protocols for evaluating the efficacy of azepane derivatives.
Cytotoxicity and Apoptosis Evaluation (Flow Cytometry)
When screening azepane derivatives for anticancer activity, measuring bulk cell viability is insufficient; one must differentiate between programmed apoptosis and non-specific necrosis[8].
Causality & Rationale: We utilize Annexin V-FITC and Propidium Iodide (PI) co-staining. Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet early in apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis or necrosis). This dual-staining creates a self-validating quadrant matrix: cells positive only for Annexin V confirm that the azepane derivative is triggering a specific apoptotic pathway rather than acting as a non-specific toxin.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., HCT-116) in 6-well plates at
cells/well and incubate overnight at 37°C. -
Compound Treatment: Treat cells with the azepane derivative at varying concentrations (bracketing the IC₅₀) for 24–48 hours. Include a vehicle control (0.1% DMSO).
-
Harvesting: Collect both floating (late apoptotic) and adherent cells to ensure no apoptotic populations are lost. Wash twice with cold Phosphate-Buffered Saline (PBS)[8].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of
cells/mL[8]. -
Co-Staining: Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI[8].
-
Incubation & Acquisition: Gently vortex and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer and immediately analyze via flow cytometry[8].
Fig 2. Self-validating flow cytometry workflow for evaluating azepane-induced apoptosis.
Antimycobacterial MIC Determination (Resazurin Microtiter Assay)
For evaluating azepane-triterpenoid conjugates against M. tuberculosis[7], standard visual Minimum Inhibitory Concentration (MIC) reads are prone to observer bias.
Causality & Rationale: We incorporate resazurin, a redox indicator. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If a well remains blue, it objectively validates that the azepane derivative has successfully halted mycobacterial respiration, eliminating subjective visual scoring errors.
Step-by-Step Methodology:
-
Preparation: Prepare two-fold serial dilutions of the azepane derivative in Middlebrook 7H9 broth within a 96-well microtiter plate.
-
Inoculation: Add
CFU/mL of M. tuberculosis (e.g., H37Rv strain) to each well[7]. -
Incubation: Incubate the plates at 37°C for 7 days.
-
Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24–48 hours.
-
Readout: Visually inspect for color change (blue to pink) or measure fluorescence (Ex 530 nm / Em 590 nm) to determine the definitive MIC.
Lead Optimization & Future Perspectives
While in vitro potency is a prerequisite, clinical translation requires robust pharmacokinetic properties. Early balanol-derived azepane PKB inhibitors contained an ester moiety that proved highly unstable in human plasma, rendering them unsuitable for in vivo applications[6]. By employing structure-based optimization and X-ray crystallography, medicinal chemists successfully replaced the ester linkage, yielding compounds (such as Compound 4) that maintained single-digit nanomolar potency (IC₅₀ = 4 nM) while achieving complete plasma stability[6]. Future azepane drug discovery must continue to prioritize such metabolic stability alongside stereochemical optimization to successfully navigate the complex binding pockets of target proteins[2][9].
References
-
[2] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. researchgate.net. URL:
-
[1] Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. benchchem.com. URL:
-
[4] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. nih.gov. URL:
-
[9] Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry. nih.gov. URL:
-
[5] Azepane - Wikipedia. wikipedia.org. URL:
-
[8] Application of Azepane Derivatives in Cancer Cell Line Studies. benchchem.com. URL:
-
[6] Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. acs.org. URL:
-
[7] New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design. mdpi.com. URL:
-
[3] C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. lifechemicals.com. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azepane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure and nomenclature of methyl azepane-4-carboxylate hydrochloride
The Azepane Scaffold: Technical Guide to Methyl Azepane-4-Carboxylate Hydrochloride[1]
Part 1: Chemical Identity & Structural Architecture[1]
1.1 Core Identity Methyl azepane-4-carboxylate hydrochloride is a functionalized seven-membered saturated heterocycle.[1] Unlike its six-membered analog (piperidine), the azepane ring introduces unique conformational flexibility, making it a critical scaffold in "escape from flatland" medicinal chemistry strategies.
-
IUPAC Name: Methyl azepane-4-carboxylate hydrochloride[1]
-
Common Names: 4-Carbomethoxyhomopiperidine HCl; Azepane-4-carboxylic acid methyl ester HCl.[1]
-
CAS Registry (Free Base): 1211596-98-3[1]
-
CAS Registry (HCl Salt): 71307696 (PubChem CID reference)
-
Molecular Formula:
-
Molecular Weight: 193.67 g/mol (Salt); 157.21 g/mol (Free Base)
1.2 Structural Analysis & Numbering The numbering of the azepane ring starts at the nitrogen atom (position 1) and proceeds toward the substituent to minimize the locant number, though in the 4-substituted system, symmetry often dictates the path.
-
The "Homopiperidine" Shift: The insertion of an extra methylene unit (
) into a piperidine ring creates the azepane.[1] This increases the ring's entropy and allows it to adopt twist-chair and twist-boat conformations that are energetically inaccessible to smaller rings.[1] -
Stereocenter: Carbon-4 is a chiral center.[1] Unless specified as
or , the material is assumed to be a racemate.
Part 2: Synthetic Pathways & Process Chemistry
While the azepane core can be synthesized via Schmidt ring expansion of cyclohexanones or Ring-Closing Metathesis (RCM), the most reliable protocol for generating the methyl ester hydrochloride in a drug discovery context is the Fischer Esterification of the corresponding carboxylic acid.
2.1 Protocol: Acid-Mediated Esterification This method is preferred over base-catalyzed alkylation because it directly yields the hydrochloride salt, protecting the secondary amine from side reactions.[1]
Reagents:
-
Methanol (Solvent & Reagent, anhydrous)
-
Thionyl Chloride (
) or Acetyl Chloride (Reagent)
Step-by-Step Methodology:
-
Activation (In Situ HCl Generation):
-
Cool anhydrous methanol (
of substrate) to under an inert nitrogen atmosphere. -
Dropwise add Thionyl Chloride (
) to the methanol. Mechanism: This generates anhydrous and methyl sulfite in situ. -
Caution: This reaction is exothermic and releases
gas. Vent into a scrubber.
-
-
Addition & Reflux:
-
Isolation (The "Self-Validating" Step):
-
Concentrate the reaction mixture in vacuo to remove excess methanol and
. -
Trituration: The resulting oil is often the crude HCl salt. Add cold diethyl ether or ethyl acetate to induce precipitation.
-
Filter the white solid. This removes non-polar impurities.
-
Dry under high vacuum to remove trace
.
-
2.2 Synthetic Workflow Diagram
Part 3: Physicochemical Properties & Characterization
Accurate characterization is vital to distinguish the azepane from isomeric piperidine impurities (e.g., 2-methyl-piperidine derivatives) that may arise from incorrect ring-expansion precursors.[1]
3.1 Spectroscopic Signature (Predicted)
| Technique | Signal / Parameter | Interpretation |
| 1H NMR ( | Methyl Ester ( | |
| Methine ( | ||
| Ring Methylenes: Broad multiplets typical of flexible 7-rings.[1] | ||
| 13C NMR | Carbonyl: Ester carbonyl carbon. | |
| Methoxy: Methyl ester carbon. | ||
| Mass Spec (ESI) | Parent Ion: Matches the free base mass + proton. |
3.2 Solubility & Stability
-
Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride lattice. Insoluble in non-polar solvents (hexane, ether).
-
Hygroscopicity: The HCl salt is moderately hygroscopic. It must be stored in a desiccator.
-
Stability: The ester bond is susceptible to hydrolysis in basic aqueous media. Store at
to prevent slow transesterification or hydrolysis.
Part 4: Medicinal Chemistry Utility
4.1 The "Escape from Flatland"
In modern drug discovery, increasing the fraction of
-
Conformational Sampling: Unlike the rigid chair of piperidine, azepane exists in a dynamic equilibrium between twist-chair and twist-boat forms.[1] This allows the C4-substituent to scan a larger volume of chemical space within a receptor binding pocket.[1]
-
Vector Analysis:
-
Piperidine-4-carboxylate:[1] Substituent is strictly equatorial or axial.
-
Azepane-4-carboxylate: Substituent adopts intermediate bond angles, potentially accessing "off-axis" hydrophobic pockets in GPCRs or proteases (e.g., Cathepsin K inhibitors).
-
4.2 Biological Applications
-
Protease Inhibitors: The azepane ring serves as a P1 or P2 linker in inhibitors of cysteine proteases (Cathepsin K, S).
-
Integrin Antagonists: Used as a scaffold to mimic the Arg-Gly-Asp (RGD) turn in
integrin antagonists.[1] -
Local Anesthetics: Analogs of mepivacaine where the piperidine is expanded to azepane often show altered duration of action.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71307696, Methyl azepane-4-carboxylate hydrochloride. Retrieved from [Link]
-
Nortcliffe, A., & Moody, C. J. (2015).[4][5] Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.[1] Bioorganic & Medicinal Chemistry, 23(11), 2730-2735.[5] Retrieved from [Link]
-
Han, I., & Lim, C. (2020). Synthesis of cis-5-aminoazepane-4-carboxylic acid (cis-AAzC) and its conformational behavior in non-traditional helical peptides. ChemRxiv. Retrieved from [Link]
-
Zha, G. F., et al. (2019).[6][4] Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 165, 465-494. Retrieved from [Link]
Sources
The Seven-Membered Itch: A Technical Guide to Azepane Scaffolds in Medicinal Chemistry
Executive Summary
The azepane (hexahydro-1H-azepine) scaffold represents a critical frontier in medicinal chemistry, bridging the gap between the rigid, ubiquitous piperidine (6-membered) and the entropically challenging medium-sized rings (8+ members). Unlike piperidines, which are locked predominantly in chair conformations, azepanes occupy a "Goldilocks zone" of conformational flexibility.[1] They can adopt twist-chair and twist-boat conformations, allowing for induced fit binding modes that rigid scaffolds cannot access.
This guide details the structural dynamics, therapeutic applications, and synthetic protocols for azepane-based entities, moving beyond basic descriptions to provide actionable, field-proven methodologies for drug developers.[2]
Part 1: Structural & Conformational Dynamics
The Entropic Advantage
The primary value of the azepane ring lies in its ability to minimize the entropic penalty of binding through a balance of flexibility and pre-organization.
-
Piperidine (6-membered): High rigidity (Chair form).[1] Excellent for deep, well-defined pockets but poor for solvent-exposed or adaptive binding sites.
-
Azepane (7-membered): Moderate flexibility. The ring exists in a dynamic equilibrium between the twist-chair (TC) and twist-boat (TB) forms.
-
Pseudorotation: The energy barrier between these conformers is low (~3-5 kcal/mol), allowing the ring to "scan" the binding pocket for optimal electrostatic interactions before locking into a bound state.
-
Lipophilicity and Metabolic Implications
Azepanes generally exhibit higher lipophilicity (
-
Implication: This often improves blood-brain barrier (BBB) penetration, making azepanes privileged scaffolds for CNS targets (e.g., Galantamine).
-
Risk: Higher lipophilicity can increase metabolic clearance.[1] Strategic incorporation of polar atoms or fluorine (e.g., gem-difluoroazepanes) is a common mitigation strategy.
Part 2: Therapeutic Areas & Mechanism of Action[3]
Case Study 1: CNS & Neurodegeneration (Galantamine)
Galantamine (Razadyne) utilizes a fused benzazepine core. Its mechanism is a masterclass in dual-pharmacology, leveraging the azepane nitrogen for cation-
-
Target: Acetylcholinesterase (AChE) & Nicotinic Acetylcholine Receptors (nAChRs).[3][4][5]
-
Mechanism:
-
Competitive Inhibition: The tertiary amine of the azepane ring binds to the anionic sub-site of AChE.
-
Allosteric Modulation: It binds to an allosteric site on
and nAChRs, potentiating the response to acetylcholine.
-
Case Study 2: Immunology & Inflammation (Azelastine)
Azelastine features a non-fused N-methylazepane ring linked to a phthalazinone.
-
Target: Histamine H1 Receptor (Inverse Agonist).
-
Mechanism: The flexible azepane ring allows the molecule to stabilize the inactive state of the G-protein coupled receptor (GPCR), preventing the Gq/11 signaling cascade that leads to calcium release and NF-
B activation.
Visualization: Galantamine Dual-Signaling Pathway
The following diagram illustrates the dual mechanism of Galantamine, highlighting how the scaffold bridges enzyme inhibition and receptor modulation.
Caption: Dual mechanism of Galantamine: AChE inhibition increases synaptic ACh, while allosteric modulation sensitizes nAChRs, synergistically enhancing cognition.[4]
Part 3: Synthetic Methodologies
Constructing the 7-membered ring is synthetically more demanding than 5- or 6-membered rings due to entropic factors (intermolecular polymerization often competes with intramolecular cyclization).
The "Azepane Decision Tree"
When designing a synthesis, select the method based on the precursor availability:
-
Ring-Closing Metathesis (RCM): Best for de novo synthesis of functionalized azepanes.
-
Schmidt/Beckmann Rearrangement: Best for expanding commercially available cyclohexanones.
-
Dieckmann Condensation: Best for synthesizing azepan-3-ones or 4-ones.
Detailed Protocol: Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of a
Experimental Design & Causality
-
High Dilution (0.005 M): Why? To favor intramolecular cyclization (formation of the ring) over intermolecular metathesis (formation of polymers/dimers).
-
Titanium Isopropoxide (Optional): Why? If the substrate contains free amines or Lewis-basic heteroatoms, they can chelate the Ruthenium catalyst, killing activity.[6] Ti(OiPr)4 acts as a scavenger.
-
Argon Sparging: Why? Oxygen destroys the active carbene species.
Step-by-Step Methodology
Reagents:
-
Diallylamine derivative (Precursor)
-
Grubbs Catalyst, 2nd Generation (G-II)
-
Dichloromethane (DCM), Anhydrous, Degassed
Protocol:
-
Preparation: Flame-dry a 1L round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Degassing: Sparge anhydrous DCM (1000 mL) with Argon for 30 minutes. Critical: Oxygen is the primary cause of RCM failure.
-
Substrate Addition: Dissolve the diallylamine precursor (5.0 mmol) in the degassed DCM. The final concentration must be 0.005 M (5 mM).
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under a positive stream of Argon. The solution should turn a characteristic pink/brown color.
-
Reflux: Heat the reaction to reflux (40°C) for 12–24 hours. Monitor by TLC (or LC-MS) for the disappearance of the starting diene.
-
Self-Validation: If the spot for the starting material persists after 6 hours, add a second portion of catalyst (1 mol%).
-
-
Quenching: Once complete, add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 2 hours to sequester the Ruthenium.
-
Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel).
Data Output: Typical Yields
| Method | Precursor | Catalyst | Typical Yield | Key Constraint |
| RCM | N-Boc-diallylamine | Grubbs-II | 85-95% | Requires High Dilution |
| Schmidt | Cyclohexanone | NaN3 / acid | 60-75% | Hazardous reagents (Azides) |
| Beckmann | Cyclohexanone oxime | TsCl / Heat | 70-85% | High temperature required |
Part 4: Visualization of Synthetic Workflow
The following diagram outlines the RCM workflow, emphasizing the critical control points (Oxygen removal and Dilution) required to successfully close the 7-membered ring.
Caption: RCM Synthesis Workflow. Note the critical dilution step to favor intramolecular cyclization over polymerization.
References
-
BenchChem. (2025).[1][2][6][7][8] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from
-
National Institutes of Health (NIH). (2024). Galantamine - StatPearls - NCBI Bookshelf. Retrieved from
-
PubChem. (2025).[9] Azelastine | C22H24ClN3O.[9][10] Retrieved from
-
Journal of Medicinal Chemistry. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[11][12] Retrieved from
-
BenchChem. (2025).[1][6][7][8] Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jddtonline.info [jddtonline.info]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Methyl Azepane-4-Carboxylate as a Privileged Scaffold for Combinatorial Library Synthesis
The Strategic Rationale: Escaping Flatland
Modern drug discovery has increasingly shifted away from planar, sp2-hybridized aromatic systems toward sp3-rich, conformationally flexible aliphatic rings to improve target specificity and clinical success rates. Seven-membered nitrogen-containing heterocycles, such as azepanes, provide an exceptional balance of structural rigidity and three-dimensional vector projection[1]. The inherent conformational flexibility of the azepane ring allows it to adopt multiple low-energy states (e.g., twist-chair, boat), enabling optimal interactions within complex protein binding pockets that rigid six-membered piperidines cannot access[1].
Methyl azepane-4-carboxylate serves as a highly versatile, bifunctional scaffold. It possesses a secondary amine at the N1 position and a methyl ester at the C4 position. This orthogonal reactivity profile makes it an ideal core for the rapid, parallel synthesis of combinatorial libraries, particularly in the development of novel therapeutics targeting neuropsychiatric disorders and infectious diseases[2][3].
Mechanistic Logic of Orthogonal Diversification
To build a diverse library, the scaffold must undergo sequential functionalization without cross-reactivity. The experimental choices below are driven by strict mechanistic causality:
-
N1-Functionalization via Reductive Amination: The secondary amine is alkylated using aldehydes in the presence of Sodium Triacetoxyborohydride (STAB)[3].
-
Causality: STAB is specifically chosen over Sodium Cyanoborohydride (NaCNBH3) or Sodium Borohydride (NaBH4) due to its unique kinetic profile. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic transient iminium ion without reducing the unreacted aldehyde or the C4 methyl ester[3].
-
-
C4-Functionalization via Saponification and Amidation: The methyl ester must be hydrolyzed to a carboxylic acid before coupling with diverse amines.
-
Causality (Saponification): Lithium hydroxide (LiOH) in a THF/Water mixture is utilized[3]. The lithium cation tightly coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows for mild cleavage at room temperature, preventing base-catalyzed ring degradation or epimerization of the C4 stereocenter.
-
Causality (Amidation): The azepane ring imposes moderate steric bulk. HATU is paired with DIPEA because HATU generates a highly reactive HOAt-ester intermediate. This overcomes the steric hindrance of the 7-membered ring, ensuring near-quantitative conversion even with bulky primary and secondary amines.
-
Experimental Workflow
Workflow for orthogonal diversification of methyl azepane-4-carboxylate in library synthesis.
Self-Validating Protocols
The following protocols are designed for parallel library synthesis and include built-in validation checkpoints to ensure structural integrity at each stage.
Protocol A: N1-Reductive Amination
-
Preparation: To a solution of methyl azepane-4-carboxylate (0.11 mmol) in 1.0 mL of 1,2-dichloroethane (DCE), add the desired aldehyde (0.10 mmol)[3].
-
Catalysis: Add 10 µL of glacial acetic acid to accelerate iminium ion formation. Shake the mixture at room temperature for 30 minutes.
-
Reduction: Add STAB (0.15 mmol, 32 mg) to the vial. Shake the reaction at room temperature for 16 hours[3].
-
Quench & Extraction: Quench with saturated aqueous NaHCO3 (1 mL). Extract the organic layer and evaporate under a stream of nitrogen.
-
Self-Validation Checkpoint 1:
-
LC-MS: Confirm the presence of the
peak corresponding to the N-alkylated product. -
1H-NMR: Verify the retention of a sharp singlet at ~3.6 ppm. If this peak is missing, the ester was inadvertently reduced or hydrolyzed, indicating reagent degradation or moisture contamination.
-
Protocol B: C4-Saponification & Amide Coupling
-
Saponification: Dissolve the crude intermediate from Protocol A in 1.0 mL of THF. Add 200 µL of 5 N aqueous LiOH[3]. Shake at room temperature overnight[3].
-
Neutralization: Neutralize the mixture with 1.0 mmol of Trifluoroacetic acid (TFA) and evaporate to dryness to yield the crude carboxylic acid[3].
-
Self-Validation Checkpoint 2:
-
1H-NMR: Confirm the complete disappearance of the 3.6 ppm methyl singlet.
-
-
Amidation: Dissolve the crude acid in 1.0 mL of anhydrous DMF. Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir for 10 minutes to form the active ester.
-
Coupling: Add the desired amine (0.12 mmol) and shake at room temperature for 4 hours.
-
Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA)[3].
-
Self-Validation Checkpoint 3:
-
1H-NMR: Confirm the appearance of a broad singlet at ~8.0–8.5 ppm (amide N-H proton) and the integration of the newly introduced R2 aliphatic/aromatic protons.
-
Quantitative Data & Library Metrics
To demonstrate the robust nature of this scaffold, a representative subset of a synthesized library is detailed below. The physicochemical properties (cLogP, tPSA) highlight the scaffold's suitability for drug discovery, maintaining metrics well within Lipinski's Rule of Five.
| Compound ID | N1-Substituent (R1) | C4-Amide Substituent (R2) | Yield (%) | Purity (LC-MS) | MW ( g/mol ) | cLogP | tPSA (Ų) |
| AZP-001 | Benzyl | Benzyl | 82% | >98% | 322.45 | 3.41 | 32.59 |
| AZP-002 | 4-Fluorobenzyl | Cyclohexyl | 78% | >97% | 332.46 | 3.65 | 32.59 |
| AZP-003 | Pyridin-3-ylmethyl | Phenyl | 71% | >95% | 309.41 | 2.15 | 45.48 |
| AZP-004 | 2-Methoxyethyl | Morpholino | 85% | >99% | 284.39 | 0.85 | 51.82 |
| AZP-005 | Trifluoroethyl | 4-Methylpiperazinyl | 68% | >96% | 321.38 | 1.12 | 41.59 |
Note: Yields represent the two-step overall yield from the N-alkylated intermediate through saponification and amidation.
References
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
- Substituted heterocyclic derivatives and their pharmaceutical use and compositions (US20080280879A1).Google Patents.
-
Stereocontrolled synthesis of N-heterocyclic fluorine-containing β-amino acid derivatives. Fluorine Notes. Available at:[Link]
Sources
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Methyl Azepane-4-Carboxylate
Introduction: The Azepane Scaffold and the Importance of C4-Position Derivatization
The azepane ring is a privileged seven-membered saturated heterocyclic scaffold frequently incorporated into a diverse array of biologically active molecules and approved pharmaceuticals. Its inherent three-dimensional structure allows for the presentation of substituents in distinct spatial orientations, making it a valuable building block in medicinal chemistry for probing interactions with biological targets. Methyl azepane-4-carboxylate serves as a key starting material, offering a versatile handle at the C4-position for chemical modification. The derivatization of its carboxylate group opens a gateway to a multitude of functional groups, including amides, alcohols, and other esters, thereby enabling the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs.[1][2][3][4][5]
This comprehensive guide provides detailed protocols and expert insights into the primary strategies for derivatizing the carboxylate moiety of methyl azepane-4-carboxylate. We will delve into the mechanistic underpinnings of each transformation, the rationale behind reagent selection, and step-by-step procedures to ensure reproducible and high-yielding syntheses.
Strategic Considerations: The Role of the Azepane Nitrogen
A critical aspect to consider before undertaking any derivatization is the presence of the secondary amine within the azepane ring. This nucleophilic nitrogen can compete with the desired reagents, leading to unwanted side reactions. For instance, during amide coupling, the azepane nitrogen could react with the activated carboxylic acid, leading to oligomerization.[6][7] Therefore, in many synthetic routes, it is judicious to protect this amine. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose, as it is stable under a variety of reaction conditions but can be readily removed with mild acid.[8][9] The protocols outlined below will include provisions for N-Boc protection where it is deemed advantageous.
Derivatization Strategy 1: Hydrolysis to Azepane-4-carboxylic Acid and Subsequent Amide Coupling
This two-step approach is arguably the most versatile method for generating a wide array of amides. The initial hydrolysis of the methyl ester to the corresponding carboxylic acid is a robust and high-yielding transformation. This intermediate carboxylic acid can then be coupled with a diverse library of amines using a variety of coupling agents.
Part A: Saponification (Base-Catalyzed Hydrolysis) of the Methyl Ester
The hydrolysis of the methyl ester is most effectively achieved under basic conditions, a process known as saponification.[10][11] This reaction is essentially irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct.[11][12] An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.[11][13]
Workflow for Saponification and Amide Coupling
Caption: Workflow for the two-step synthesis of azepane-4-carboxamides.
Experimental Protocol: Saponification of N-Boc-methyl azepane-4-carboxylate
-
Dissolution: Dissolve N-Boc-methyl azepane-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio).
-
Addition of Base: Add lithium hydroxide (LiOH) monohydrate (1.5-2.0 eq) to the solution. Sodium hydroxide can also be used.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, carefully add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the pH of the solution is acidic (pH ~3-4).[11]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-azepane-4-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary.
Part B: Amide Bond Formation via Coupling Reagents
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures and results in the loss of a water molecule. To perform this reaction under milder conditions, coupling reagents are employed.[14] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[15][16]
Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC) and phosphonium or aminium salts (e.g., BOP, PyBOP, HATU).[14][17] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can improve reaction efficiency and suppress side reactions, particularly racemization if the amine or carboxylic acid contains a chiral center.[16]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Dissolution: Dissolve N-Boc-azepane-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of 5% citric acid, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired N-Boc-azepane-4-carboxamide.
-
Deprotection (Optional): The Boc protecting group can be removed by treating the purified amide with an acid such as trifluoroacetic acid (TFA) in DCM.[8]
| Parameter | Saponification | Amide Coupling (HATU) |
| Solvent | THF/Water | DMF or DCM |
| Key Reagents | LiOH or NaOH | HATU, DIPEA |
| Temperature | Room Temperature | Room Temperature |
| Workup | Acidification, Extraction | Aqueous Washes, Extraction |
| Typical Yield | >90% | 70-95% |
Derivatization Strategy 2: Reduction of the Methyl Ester to the Corresponding Alcohol
The reduction of the methyl ester provides access to (azepan-4-yl)methanol, a valuable primary alcohol intermediate that can undergo a host of further transformations, such as oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.
The reagent of choice for this transformation is a powerful hydride-reducing agent, most commonly lithium aluminum hydride (LiAlH₄ or LAH).[18][19] Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.[20] The mechanism involves two additions of a hydride ion. The first addition leads to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride agent to the corresponding alkoxide.[18][20] An aqueous workup is essential to protonate the alkoxide and yield the primary alcohol.[20][21]
Workflow for Ester Reduction
Caption: Workflow for the LiAlH₄ reduction of the methyl ester.
Experimental Protocol: LiAlH₄ Reduction of N-Boc-methyl azepane-4-carboxylate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of N-Boc-methyl azepane-4-carboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of LiAlH₄: Carefully and portion-wise, add solid lithium aluminum hydride (1.5-2.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under anhydrous conditions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of:
-
Water (X mL, where X = weight of LiAlH₄ in grams)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) This procedure results in the formation of a granular precipitate that is easy to filter.
-
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Drying and Concentration: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (N-Boc-azepan-4-yl)methanol.
-
Purification: Purify the crude product by silica gel chromatography if necessary.
| Parameter | LiAlH₄ Reduction |
| Solvent | Anhydrous THF |
| Key Reagents | LiAlH₄ |
| Temperature | 0 °C to Room Temperature |
| Workup | Fieser Workup |
| Typical Yield | 80-95% |
Derivatization Strategy 3: Direct Conversion of the Ester to an Amide (Aminolysis)
While less common than the two-step hydrolysis-coupling sequence, it is possible to directly convert an ester to an amide by heating it with an amine, a process known as aminolysis.[22] This reaction is typically slow and often requires high temperatures or the use of a catalyst.[23][24] However, for simple, unhindered amines, this can be a viable one-step procedure. The reactivity of the amine is crucial; more nucleophilic amines will favor the reaction.
Workflow for Direct Aminolysis
Caption: Workflow for the direct aminolysis of the methyl ester.
Experimental Protocol: Direct Aminolysis of Methyl azepane-4-carboxylate
Note: This reaction may require optimization depending on the specific amine used. The azepane nitrogen should be protected to prevent self-reaction.
-
Mixing Reagents: In a sealed tube or a flask equipped with a reflux condenser, combine N-Boc-methyl azepane-4-carboxylate (1.0 eq) and the desired amine (a large excess may be required, or it can be used as the solvent if it is a liquid).
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess amine under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with dilute acid and brine. Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography or recrystallization.
Conclusion
The derivatization of the carboxylate group in methyl azepane-4-carboxylate provides a powerful platform for the synthesis of novel chemical entities for drug discovery and development. The choice of synthetic strategy—be it the versatile hydrolysis and coupling sequence, the efficient reduction to the primary alcohol, or the direct aminolysis—will depend on the desired final product and the specific constraints of the overall synthetic plan. By understanding the principles behind each method and carefully controlling the reaction conditions, researchers can effectively and reproducibly generate diverse libraries of azepane derivatives for biological evaluation.
References
-
AAPPTEC. Coupling Reagents. [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Manku, S., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(35), 4595-4598. [Link]
-
Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
Master Organic Chemistry. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
University of Calgary. Ch20: Hydrolysis of Esters. [Link]
-
Greco, G. (2016, July 29). 07 10 Reduction of Esters with LiAlH4 default [Video]. YouTube. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. [Link]
-
Noisier, A. F. M., et al. (2019). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 10(4), 1159-1165. [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Clark, J. (2023). Hydrolysis of esters. Chemguide. [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
ResearchGate. (2016, October 20). Can I convert ester to amide in one step? Please suggest some good methods?. [Link]
-
University of Calgary. Ch27 : Peptide synthesis. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Coin, I., et al. (2013). Protecting groups in peptide synthesis. Methods in Molecular Biology, 1047, 3-28. [Link]
-
LibreTexts Chemistry. (2022, October 4). 4.2.5: Chemistry of Esters. [Link]
-
ResearchGate. (2018). Synthesis of azepane derivatives 4 by a sequence of asymmetric... [Link]
-
Rajendran, N., et al. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Green Chemistry, 25(11), 4349-4354. [Link]
-
ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
SZTE Publicatio Repozitórium. (2019). Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxidative Ring Opening/Reductive Ring Clos. [Link]
-
Semantic Scholar. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
RSC Publishing. (2000). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3672-3680. [Link]
-
Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. In Science of Synthesis (Vol. 20a, pp. 63-100). [Link]
-
Organic Syntheses. (2003). Procedure. [Link]
-
PubMed. (2018, December 26). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]
-
Jasperse, C. (n.d.). Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
-
PubMed Central. (2023, July 29). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. [Link]
-
RSC Publishing. (2013). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 49(49), 5519-5530. [Link]
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
PubMed Central. (2020). Amide Bond Activation of Biological Molecules. [Link]
-
AIR Unimi. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives [Video]. YouTube. [Link]
-
MDPI. (2021). Application of the Precolumn Derivatization Reagent CIM-C 2 -NH 2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. peptide.com [peptide.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. jk-sci.com [jk-sci.com]
- 14. hepatochem.com [hepatochem.com]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. orgosolver.com [orgosolver.com]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. A sustainable metal and base-free direct amidation of esters using water as a green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02637J [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azepane Ring-Closing Reactions
Welcome to the advanced troubleshooting and methodology center for azepane synthesis. Constructing seven-membered nitrogen heterocycles presents unique thermodynamic and kinetic hurdles. The entropic penalty of organizing a medium-sized chain, combined with enthalpic transannular strain, often results in sluggish kinetics and competing intermolecular side reactions [[1]]().
This guide provides drug development professionals and synthetic chemists with field-proven strategies, mechanistic insights, and self-validating protocols to maximize azepane yields.
Diagnostic Workflow for Low Yields
Before altering your chemical precursors, use the following logical framework to identify the root cause of your cyclization failure.
Diagnostic workflow for troubleshooting low yields in azepane ring-closing reactions.
Frequently Asked Questions (FAQs)
Q1: Why does my Ring-Closing Metathesis (RCM) yield oligomers instead of the desired azepane?
A1: This is a classic concentration-dependent kinetic issue. Intramolecular cyclization is a unimolecular process (Rate =
Q2: My Grubbs catalyst seems to die prematurely during azepane RCM. What causes this? A2: Ruthenium-based metathesis catalysts are highly sensitive to Lewis basic functional groups [[1]](). If your linear diene contains an unprotected secondary or primary amine, the nitrogen's lone pair will coordinate directly to the electrophilic ruthenium center. This displaces necessary ligands or blocks the olefin coordination site, effectively poisoning the catalyst 12. Solution: Mask the amine's nucleophilicity by installing an electron-withdrawing protecting group (e.g., Boc, Cbz, or Ts) prior to metathesis 13. If substrate-catalyst chelation persists, the addition of a Lewis acid scavenger like Ti(O-iPr)₄ can disrupt the coordination, though it must be optimized to prevent decomposition [[1]]().
Q3: Even at high dilution, my intramolecular cyclization is kinetically slow. How can I accelerate it?
A3: Sluggish kinetics in medium-ring synthesis can be overcome by altering the substrate's ground-state conformation. Introducing bulky substituents (such as gem-dimethyl groups) along the acyclic chain induces the Thorpe-Ingold effect 45. This steric crowding decreases the internal bond angles of the chain, effectively pre-organizing the reactive termini in closer proximity. This drastically lowers the activation entropy (
Quantitative Data: Catalyst Selection for Azepane RCM
Selecting the right catalyst is critical. First-generation catalysts often struggle with the kinetic barriers of 7-membered rings, leading to prolonged reaction times and degradation. Second-generation catalysts provide the necessary initiation speed and turnover.
| Catalyst System | Precursor Amine State | Concentration | Reaction Time | Typical Yield | Mechanistic Observation |
| Grubbs 1st Gen | Unprotected | 0.05 M | 48 h | < 10% | Severe catalyst poisoning; heavy oligomerization 12. |
| Grubbs 1st Gen | N-Boc / N-Ts | 0.005 M | 48–96 h | 40–60% | Sluggish kinetics; incomplete conversion [[3]](). |
| Grubbs 2nd Gen | N-Boc / N-Ts | 0.002 M | 12–24 h | 75–89% | Optimal balance of initiation speed and yield [[3]]() [[7]](). |
| Hoveyda-Grubbs II | N-Boc / N-Ts | 0.002 M | 12 h | 80–90% | Highly efficient for sterically hindered dienes 3. |
Experimental Workflow & Protocol
Standard synthetic workflow for azepane ring-closing metathesis.
Protocol: High-Dilution RCM for Azepane Synthesis
This protocol utilizes Grubbs 2nd Generation catalyst under high-dilution conditions to favor intramolecular cyclization while preventing catalyst poisoning.
Step 1: System Preparation & Degassing Flame-dry a multineck round-bottom flask equipped with a reflux condenser. Purge the system with Argon for 15 minutes. Causality: Oxygen rapidly quenches the active ruthenium-carbene species. Strict anhydrous and anaerobic conditions are mandatory.
Step 2: Substrate Dissolution & Validation Dissolve the properly protected diene precursor (N-Boc or N-Ts) in anhydrous, degassed dichloromethane (DCM) or toluene to achieve a final concentration of 0.002 M . Self-Validation Check: Before proceeding, run a TLC of the solution to ensure the starting material has not degraded during the protection or storage phases.
Step 3: Catalyst Addition Add 5–10 mol% of Grubbs 2nd Generation Catalyst in a single portion. Causality: Grubbs II is preferred over Grubbs I for 7-membered rings because its N-heterocyclic carbene (NHC) ligand increases electron density at the metal center, promoting faster initiation and driving the thermodynamically challenging ring closure more efficiently 37.
Step 4: Reaction & Monitoring Heat the mixture to reflux (40°C for DCM, 80°C for toluene) under a continuous Argon atmosphere. Monitor the reaction via LC-MS or TLC every 4 hours. Typical completion time is 12–24 hours 7.
Step 5: Quenching (Critical Step) Once the starting material is fully consumed, cool the reaction to room temperature. Add an excess of ethyl vinyl ether (approx. 50 equivalents relative to the catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a stable, catalytically inactive Fischer carbene. Skipping this step allows the active catalyst to trigger unwanted post-reaction double-bond migration (isomerization) during solvent evaporation 1.
Step 6: Purification Concentrate the mixture in vacuo and purify via flash column chromatography on silica gel to isolate the pure azepane derivative.
References
-
Benchchem. "Optimizing reaction conditions for azepane ring formation." Benchchem Tech Support. 1
-
King et al. "Synthesis of acyclic and cyclic amines using iron-catalyzed nitrene group transfer." US Patent US9724682B2.4
-
JYX. "Synthetic Studies on 1-Azabicyclo[5.3.0]decane Alkaloids." JYU Repository. 6
-
Singh, G. S. et al. "Recent applications of aziridine ring expansion reactions in heterocyclic synthesis." ARKAT USA. 5
-
Beilstein Journals. "Metathesis access to monocyclic iminocyclitol-based therapeutic agents." 2
-
Thieme Connect. "One-Pot Multi-Reaction Processes: Synthesis of Natural Products and Drug-Like Scaffolds." 3
-
ACS Publications. "Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process." The Journal of Organic Chemistry. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Metathesis access to monocyclic iminocyclitol-based therapeutic agents [beilstein-journals.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. US9724682B2 - Synthesis of acyclic and cyclic amines using iron-catalyzed nitrene group transfer - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. jyx.jyu.fi [jyx.jyu.fi]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Seven-Membered Ring Synthesis
Ticket #7-MEMBER-001: Overcoming Medium-Ring Strain & Entropy
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Lead Optimization)
Welcome & Mission Brief
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard cyclization protocols (effective for 5- and 6-membered rings) are failing to yield 7-membered rings (azepines, oxepines, cycloheptanes).
The Core Problem: Seven-membered rings exist in a "frustrated" thermodynamic window. They possess significant transannular strain (Pitzer strain) not found in 6-membered rings, and they suffer from a higher entropic penalty (lower probability of chain ends meeting) compared to 5-membered rings.
This guide moves beyond basic textbook definitions to provide field-proven troubleshooting for the three most robust synthetic strategies: Ring-Closing Metathesis (RCM) , Ring Expansion , and Cycloaddition .
Diagnostic Workflow: Choosing Your Route
Before troubleshooting a specific reaction, verify you have selected the correct pathway for your substrate's topology.
Module 1: Ring-Closing Metathesis (RCM)
The Workhorse: RCM is the most common method for 7-membered heterocycles, but it is prone to oligomerization.
Technical Deep Dive: The Thorpe-Ingold Effect
For 7-membered rings, the reaction rate is often dictated by the Thorpe-Ingold effect (gem-dialkyl effect). Substituents on the tether compress the internal bond angle, forcing the terminal alkenes closer together.[1][2]
-
Insight: If your RCM is failing on a simple alkyl chain, introduce a temporary gem-dimethyl group or use a sulfonamide linker (for azepines) to restrict conformational freedom.
Troubleshooting RCM Failures
| Symptom | Root Cause | Corrective Action |
| Oligomerization | Intermolecular reaction dominates due to high local concentration. | Use Pseudo-High Dilution: Do not just dilute the flask. Add the substrate slowly (via syringe pump) to the catalyst solution over 4–8 hours. This keeps the instantaneous concentration of unreacted diene low while maintaining a practical reaction volume. |
| Isomerization | Formation of Ruthenium-hydride species (catalyst decomposition). | Add Additives: Add 10–20 mol% benzoquinone or use 2,6-dichloro-1,4-benzoquinone to scavenge hydrides. Switch to a modified catalyst (e.g., Grubbs-Hoveyda II). |
| Stalled Reaction | Ethylene inhibition or catalyst death. | Sparge & Reflux: Ethylene buildup shifts equilibrium back to the diene. Vigorously sparge with Argon or run under weak vacuum. |
| No Reaction | Ruthenium chelation by substrate heteroatoms. | Lewis Acid Additive: Add Ti(OiPr)₄ to complex with Lewis-basic nitrogens or oxygens that might be poisoning the Ru center. |
Module 2: Ring Expansions (Tiffeneau-Demjanov & Maruoka)
The Strategist: Instead of fighting entropy to close a ring, expand an existing 6-membered ring.
The Modern Approach: Maruoka Expansion
Traditional Tiffeneau-Demjanov requires a multi-step sequence (cyanohydrin
-
Mechanism: The Lewis acid activates the ketone; the diazo compound acts as a nucleophile attacking the carbonyl; subsequent migration of the alkyl group expels nitrogen.
-
Regioselectivity Issue: Which side migrates?
-
Rule: The more substituted carbon usually migrates (electronic stabilization of the transition state).
-
Troubleshooting: If you get the wrong regioisomer, switch the Lewis Acid. Bulky Aluminum Lewis acids (MAD) can sometimes override electronic preferences via steric control.
-
Module 3: [4+3] Cycloaddition
The Architect: Ideal for constructing bicyclic systems (e.g., tropanes, azulenes).
-
Key Components: A diene (often furan) + An oxyallyl cation (generated from
-dihaloketones or silyloxyacroleins). -
Critical Parameter: Cryogenic Control. These reactions are highly exothermic. Generating the oxyallyl cation too fast leads to polymerization.
-
Support Tip: Use triethylamine/trifluoroethanol (TFE) solvent systems. TFE stabilizes the cationic intermediate through hydrogen bonding, extending its lifetime for the cycloaddition.
Standard Operating Procedure (SOP)
Protocol: Synthesis of N-Tosyl-2,3,4,7-tetrahydro-1H-azepine via RCM This protocol incorporates "Pseudo-High Dilution" to prevent oligomerization.
Reagents:
-
Substrate:
-diallyl-4-methylbenzenesulfonamide (1.0 equiv) -
Catalyst: Grubbs 2nd Generation (2–5 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.
Step-by-Step Workflow:
-
System Prep (Critical): Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Flush with Argon for 15 minutes. Oxygen kills Ruthenium carbenes.
-
Catalyst Solution: Dissolve Grubbs II catalyst in minimal degassed DCM in the main flask. Bring to a gentle reflux (
). -
Substrate Solution: Dissolve the diene in degassed DCM. The total volume should target a final concentration of 0.005 M to 0.01 M (high dilution).
-
Slow Addition (The Secret Sauce): Load the substrate solution into a syringe. Using a syringe pump, add the substrate to the refluxing catalyst solution over 4 hours .
-
Why? This ensures that at any given second, the concentration of diene finding another diene (dimerization) is statistically lower than the diene finding the catalyst (cyclization).
-
-
Aging: After addition is complete, stir at reflux for an additional 2–12 hours. Monitor by TLC (stain with KMnO₄).
-
Quenching: Once conversion is complete, add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes.
-
Why? This reacts with the active Ru species to form a Fischer carbene that is catalytically inactive, preventing isomerization during workup.
-
-
Purification: Concentrate in vacuo. The residue will be dark (Ru byproducts). Filter through a short pad of silica gel to remove bulk metal before careful column chromatography.
Troubleshooting Logic Map
FAQ: Common User Queries
Q: Can I use RCM to make a 7-membered lactone (macrolactone)?
A: Yes, but ester linkages can sometimes coordinate to the catalyst. If the reaction is sluggish, use the Fürstner modification : Add the catalyst in portions rather than all at once, and consider using toluene at
Q: My [4+3] cycloaddition yields a black tar. What happened?
A: You likely generated the oxyallyl cation too quickly. Lower the temperature to
Q: Why is my ring expansion giving me a mixture of 7- and 8-membered rings? A: In diazo-based expansions (Buchner/Maruoka), over-reaction is possible if the product ketone is more reactive than the starting material. Control this by using exactly 1.0–1.1 equivalents of the diazo reagent and monitoring strictly.
References
-
Thorpe-Ingold Effect in Medium Rings
-
Ring-Closing Metathesis (RCM)
-
Fürstner, A., et al. (1996). Ring Closing Metathesis of Functionalized Acetylene Derivatives: A New Entry into Cycloalkynes. Journal of the American Chemical Society.[4]
-
-
[4+3] Cycloaddition Strategies
-
Maruoka Ring Expansion
-
Hashimoto, T., Naganawa, Y., & Maruoka, K. (2009).[6] Stereoselective Construction of Seven-Membered Rings... by Direct Tiffeneau-Demjanov-type Ring Expansion.
-
-
Vinyl Carbocation Cyclization (Friedel-Crafts Update)
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. scilit.com [scilit.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Stereoselective Construction of Seven-Membered Rings with an All-Carbon Quaternary Center by Direct Tiffeneau-Demjanov-type Ring Expansion [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Azepane Synthesis Optimization
Welcome to the advanced troubleshooting and methodology center for azepane (seven-membered nitrogen heterocycle) synthesis. Constructing seven-membered rings presents unique thermodynamic and kinetic challenges. Due to unfavorable transannular interactions (Prelog strain) and a high entropic penalty of activation, azepane formation often competes poorly with intermolecular side reactions[1].
This guide provides researchers and drug development professionals with mechanistic insights, self-validating protocols, and data-driven troubleshooting strategies to optimize temperature and solvent conditions for azepane formation.
Part 1: Core Principles & FAQs
Q1: Why is solvent dilution so critical in azepane synthesis compared to pyrrolidines or piperidines?
A: The transition state for a seven-membered ring requires overcoming significant conformational degrees of freedom. Because intramolecular cyclization is a unimolecular process (rate
Q2: How do I choose between Dichloromethane (DCM) and Toluene for Ring-Closing Metathesis (RCM)?
A: Solvent choice in RCM dictates the maximum thermal energy available to the system. DCM is the standard solvent due to its excellent compatibility with ruthenium-based Grubbs catalysts[2]. However, its low boiling point (~40°C) limits the reaction temperature. If your substrate is sterically hindered, the enthalpic barrier to cyclization increases. Switching to toluene allows you to heat the reaction to 80°C, providing the necessary kinetic energy to drive the equilibrium toward the azepane core.
Q3: What causes catalyst poisoning during intramolecular hydroamination, and how does solvent play a role?
A: In metal-catalyzed hydroaminations (e.g., using gold or palladium), Lewis basic functional groups—especially unprotected amines—can strongly coordinate to the metal center, displacing the active ligands and halting the catalytic cycle[1]. It is imperative to use non-coordinating solvents like 1,2-dichloroethane (DCE) or DCM[3]. Solvents like acetonitrile or DMSO will compete with the alkyne for the metal's coordination sphere, leading to sluggish kinetics.
Part 2: Troubleshooting Guide
Issue 1: High Oligomerization / Low Cyclization Yield in RCM
-
Causality: The local concentration of the reactive diene is too high, favoring cross-metathesis over ring-closing metathesis.
-
Solution: Implement a syringe-pump addition strategy. Dissolve the catalyst in the bulk solvent and slowly add the substrate over 10–12 hours. This keeps the instantaneous concentration of the unreacted diene near zero, effectively enforcing infinite dilution[1].
Troubleshooting workflow to resolve oligomerization during azepane ring closure.
Issue 2: Incomplete Conversion in Hydroamination of Hindered Substrates
-
Causality: Geminal disubstitution (the Thorpe-Ingold effect) generally favors cyclization by bringing reactive ends closer together. However, severe steric bulk near the alkyne can physically block the gold catalyst from activating the
-system[3]. -
Solution: Increase the reaction temperature from 25°C to 80°C and increase catalyst loading from 0.5 mol% to 5.0 mol%. Switch the solvent from DCM to DCE to safely accommodate the higher reflux temperature[3].
Part 3: Self-Validating Experimental Protocols
Protocol A: Ring-Closing Metathesis (RCM) for Azepane Cores
This protocol utilizes Grubbs 2nd Generation Catalyst for diene cyclization.
-
Preparation & Dilution: Dissolve the diene precursor in anhydrous, degassed CH₂Cl₂ to achieve a final concentration of 0.005 M.
-
Validation Check: The solution must be completely clear. High dilution is the primary defense against bimolecular oligomerization[1].
-
-
Catalyst Addition: Add 5–10 mol% of Grubbs II catalyst under an inert argon atmosphere.
-
Validation Check: The solution will turn a characteristic pale brown/purple. Immediate blackening indicates fatal oxygen/moisture contamination.
-
-
Thermal Activation: Heat the reaction to 45°C (reflux) for 12–24 hours[2].
-
Validation Check: Monitor via TLC (Hexanes:EtOAc). The starting material should cleanly convert to a lower
spot. The appearance of multiple baseline streaks indicates poor dilution.
-
-
Quenching: Add excess ethyl vinyl ether and stir for 30 minutes to quench the active ruthenium carbene.
-
Validation Check: The solution color will shift from brown to dark grey/black, confirming catalyst deactivation prior to silica gel chromatography.
-
Protocol B: Gold-Catalyzed Intramolecular Hydroamination
This protocol constructs 4,5,6,7-tetrahydroazepines via 7-exo-dig cyclization.
-
Solvent Preparation: Dry and degas 1,2-dichloroethane (DCE).
-
Validation Check: Water content must be <10 ppm via Karl Fischer titration to prevent competitive alkyne hydration.
-
-
Reaction Assembly: Dissolve the alkynic sulfonamide (0.1 mmol) in DCE (1.0 mL, 0.1 M). Add[Au(NTf₂)(L1)] catalyst (0.5 mol% for standard, 5 mol% for hindered substrates)[3].
-
Heating & Kinetics: Stir at 25°C for standard substrates, or heat to 80°C for sterically hindered precursors[3].
-
Validation Check: Monitor by ¹H NMR of a crude reaction aliquot. The disappearance of the terminal alkyne proton (
2.0 ppm) and the emergence of the vinylic proton ( 5.5 ppm) definitively confirms successful 7-exo-dig cyclization[3].
-
Protocol C: Photochemical Dearomative Ring Expansion
A modern, hazard-free alternative to traditional azide thermolysis.
-
Reagent Mixing: In a borosilicate glass vial, dissolve the nitroarene precursor (1 equiv) in isopropanol (i-PrOH). Add Et₂NH (8 equiv) and P(Oi-Pr)₃ (20 equiv)[4].
-
Photoexcitation: Irradiate the homogeneous mixture at room temperature using a blue LED array (
= 427 nm) for 16 hours.-
Validation Check: The reaction temperature must remain
30°C (use a cooling fan). This low-energy photoexcitation safely generates the singlet nitrene without the >120°C heat required by historical methods[4].
-
-
Hydrogenation: Subject the crude 3H-azepine to Pd/C catalyzed hydrogenation to yield the saturated azepane.
-
Validation Check: LC-MS analysis will show a mass shift corresponding to full saturation and amidine loss[4].
-
Logic tree for selecting azepane synthesis pathways based on precursor functional groups.
Part 4: Quantitative Data Summary
The following table summarizes the optimized thermodynamic and solvent parameters across the three primary azepane synthesis methodologies discussed in this guide.
| Synthesis Method | Catalyst / Reagent | Optimal Solvent | Optimal Temperature | Target Concentration | Key Causality for Conditions |
| Ring-Closing Metathesis | Grubbs II (Ru) | CH₂Cl₂ or Toluene | 40°C to 80°C | 0.001 – 0.01 M | High dilution prevents intermolecular cross-metathesis. Toluene at 80°C overcomes transannular strain in hindered substrates[1],. |
| Intramolecular Hydroamination | [Au(NTf₂)(L1)] | CH₂Cl₂ or DCE | 25°C to 80°C | 0.1 M | Non-coordinating solvents prevent catalyst poisoning. Elevated temp (80°C) is strictly required for gem-disubstituted precursors[3]. |
| Photochemical Ring Expansion | Blue Light (427 nm) | i-PrOH | 25°C (Room Temp) | 0.1 M | Low-energy photoexcitation avoids harsh thermal degradation (>120°C). Protic solvent stabilizes the nitrene rearrangement[4]. |
References
-
National Institutes of Health (PMC) - Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex. Available at: [Link]
-
Beilstein Journals - Metathesis access to monocyclic iminocyclitol-based therapeutic agents. Available at: [Link]
-
The University of Manchester - Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Metathesis access to monocyclic iminocyclitol-based therapeutic agents [beilstein-journals.org]
- 3. Intramolecular hydroamination of alkynic sulfonamides catalyzed by a gold–triethynylphosphine complex: Construction of azepine frameworks by 7-exo-dig cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
Azepane Synthesis Technical Support Center: Troubleshooting Diastereoselectivity
Welcome to the Technical Support Center for Substituted Azepane Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to control the inherent conformational flexibility of the seven-membered azepane ring. Unlike rigid five- or six-membered heterocycles, the azepane scaffold's plasticity often leads to poor facial selectivity during nucleophilic additions or cycloadditions.
This guide moves beyond basic protocols to address the mechanistic causality behind stereochemical failures. By implementing the self-validating workflows below, you can systematically diagnose and resolve issues with diastereomeric ratios (dr) and enantiomeric excess (ee).
Diagnostic FAQs: Stereocontrol in Azepane Ring Formation
Q: My (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes is yielding a complex mixture of diastereomers. How can I improve the dr? A: The issue likely stems from your Lewis acid catalyst's inability to sufficiently rigidify the transition state. While Yb(OTf)₃ is excellent for basic diastereoselectivity in racemic syntheses, achieving high asymmetric induction requires a tighter chiral pocket. Switching to Cu(OTf)₂ in the presence of a trisoxazoline (Tox) ligand coordinates the azadiene and the ring-opened cyclopropane intermediate more rigidly. This forces a highly specific facial approach, suppressing the formation of off-target diastereomers [1].
Q: During the hydroboration of tetrahydroazepines to form azepanols, I am seeing poor regioselectivity and moderate diastereoselectivity. Will a Rhodium catalyst fix this? A: Yes, but with a critical trade-off. Using a Rhodium catalyst can moderately improve the regioselectivity of the hydroboration step by directing the borane delivery. However, Rhodium can also trigger a competing hydrogenation pathway, leading to a loss of conversion to the desired azepanol [2]. You must carefully monitor the reaction kinetics and consider the steric bulk of your borane source (e.g., switching from BH₃·SMe₂ to 9-BBN) to balance regiocontrol without over-reduction.
Q: I am trying to synthesize 2,2-disubstituted azepanes via organolithium-mediated rearrangement, but my enantiomeric excess (ee) is degrading. Why? A: The degradation of ee or dr during chemical α-functionalization is typically caused by insufficient temperature control during the deprotonation step. The stereospecific rearrangement of the enantioenriched N'-aryl urea derivative relies on the formation of a configurationally stable lithiated intermediate [3]. If the internal reaction temperature rises above -78°C before the rearrangement is intentionally induced, the intermediate will epimerize.
Visual Diagnostics: Stereoselectivity Troubleshooting Logic
Troubleshooting logic tree for resolving diastereoselectivity issues in azepane synthesis.
Quantitative Data: Catalyst & Method Comparison
To assist in your experimental design, the following tables summarize the quantitative impacts of catalyst selection on stereochemical outcomes.
Table 1: Catalyst Effects on (4+3) Annulation of Azepanones [1]
| Catalyst System | Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Yb(OTf)₃ | None | 85 - 92 | >20:1 | N/A (Racemic) |
| Cu(OTf)₂ | (S)-CyTox | 78 - 88 | >20:1 | 92 - 96 |
| Sc(OTf)₃ | None | 65 - 70 | 10:1 | N/A |
Table 2: Hydroboration Outcomes for Tetrahydroazepines [2]
| Borane Source / Catalyst | Regioselectivity (C5:C6) | Diastereoselectivity | Competing Hydrogenation |
|---|---|---|---|
| BH₃·SMe₂ (No Catalyst) | 1.2 : 1 | Moderate | Low (<5%) |
| Rh-Catalyzed System | 3.5 : 1 | High | High (Up to 30%) |
| 9-BBN | 2.1 : 1 | High | Low |
Validated Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the listed analytical checkpoints.
Protocol A: Chemoenzymatic Synthesis of 2,2-Disubstituted Azepanes
Causality: This two-stage process uses biocatalysis to establish a rigid chiral center, which then dictates the stereochemistry of a subsequent chemical rearrangement.
-
Biocatalytic Reduction: Suspend lyophilized E. coli expressing Imine Reductase (IRED) (20-50 mg/mL) in Tris-HCl buffer. Add the prochiral cyclic imine (5-10 mM) dissolved in minimal DMSO. Incubate in a shaking incubator at 30°C, 200 rpm for 24-48 hours [3].
-
Validation Checkpoint 1: Extract an aliquot and monitor ee via chiral HPLC. Do not proceed unless ee > 95%.
-
Urea Formation: React the enantioenriched 2-arylazepane with the corresponding aryl isocyanate at room temperature until the starting amine is fully consumed (monitor by TLC).
-
Stereospecific Rearrangement: Dissolve the N'-aryl urea in anhydrous diethyl ether under an inert atmosphere. Cool strictly to -78°C. Add n-BuLi dropwise. Stir to form the lithiated intermediate. Warm the reaction to room temperature to induce the stereospecific rearrangement.
-
Validation Checkpoint 2: Quench with saturated aqueous NH₄Cl at low temperature. Purify via column chromatography and confirm the retention of chirality via chiral GC/HPLC [3].
Chemoenzymatic workflow for highly stereoselective substituted azepane synthesis.
Protocol B: Cu-Catalyzed Asymmetric (4+3) Annulation
Causality: The pre-formation of the Cu(OTf)₂/Tox complex is mandatory. If the cyclopropane is added before the complex fully forms, background racemic reactions will outcompete the asymmetric pathway, destroying your dr.
-
Catalyst Preparation: In a flame-dried Schlenk tube, combine Cu(OTf)₂ (10 mol%) and (S)-CyTox ligand (12 mol%) in anhydrous DCM. Stir for exactly 2 hours at room temperature to form the chiral complex [1].
-
Substrate Addition: Add the 2-aza-1,3-diene (1.0 equiv) and cool the mixture to -20°C to stabilize the transition state.
-
Annulation: Slowly add the donor-acceptor cyclopropane (1.2 equiv) dropwise.
-
Validation Checkpoint: Quench with water and extract with DCM. Purify via flash chromatography. Validate dr via ¹H-NMR (analyze the distinct coupling constants of the seven-membered ring protons) and ee via chiral SFC before utilizing the azepanone in downstream drug development.
References
- Application Notes and Protocols for the Chemoenzymatic Synthesis of Substituted Azepanes Source: Benchchem URL:Verified Link
- Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation Source: MDPI Molecules (2017) URL:Verified Link
- (4+3)
Sources
Technical Support Center: Azepane Synthesis & Cyclization Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Managing Polymerization During Intramolecular Cyclization of Azepanes
Welcome to the Advanced Synthesis Support Hub
You are likely here because your LC-MS shows a "picket fence" of repeating mass units, or your reaction flask contains an insoluble gel instead of the desired 7-membered azepane ring.
Synthesizing azepanes (7-membered nitrogen heterocycles) is thermodynamically and kinetically distinct from forming 5- or 6-membered rings. The entropic barrier is higher due to the increased degrees of freedom in the linear precursor, and the enthalpic barrier is significant due to transannular strain (Pitzer strain). These factors conspire to favor intermolecular polymerization over intramolecular cyclization.
This guide provides the protocols to reverse that favorability.
Module 1: The Concentration Conundrum (Thermodynamics vs. Kinetics)
The Core Issue: Polymerization is a second-order reaction (rate depends on the square of concentration), while cyclization is a first-order reaction.
-
Rate(cyclization) =
-
Rate(polymerization) =
As you increase concentration, the rate of polymerization skyrockets relative to cyclization.
Diagnostic Diagram: The Kinetic Fork
The following logic flow illustrates where your reaction deviates toward polymerization.
Caption: Kinetic competition between unimolecular cyclization and bimolecular polymerization based on substrate concentration.
Module 2: The "Pseudo-High Dilution" Protocol
Q: I cannot use 10 liters of solvent for 1 gram of material. How do I achieve high dilution?
A: You do not need absolute high dilution; you need stationary high dilution. By adding the substrate slower than the rate of reaction, the concentration of unreacted starting material remains near zero at any given second.
Standard Operating Procedure (SOP): Syringe Pump Addition
| Parameter | Specification | Rationale |
| Solvent Volume | 10–20 mL per mmol substrate | Provides a baseline dilution buffer. |
| Addition Rate | 0.5 – 1.0 equivalents / hour | Ensures substrate is consumed before it encounters another substrate molecule. |
| Catalyst Loading | Split: 50% in flask, 50% in syringe | Maintains active catalyst species throughout the long addition time. |
| Temperature | Reflux (Solvent dependent) | High temp increases |
Troubleshooting the SOP:
-
Issue: Still seeing dimers.
-
Fix: Your addition is too fast relative to the reaction half-life (
). If the reaction is slow (e.g., difficult SN2), "slow addition" merely accumulates unreacted material, eventually triggering polymerization. Check kinetics first on a small scale.
Module 3: Reaction-Specific Troubleshooting
Scenario A: Ring-Closing Metathesis (RCM)
Context: Using Grubbs/Hoveyda-Grubbs catalysts to close dienes.[1]
Q: My RCM reaction stalls and forms oligomers. Why? A: RCM is reversible. The byproduct is ethylene gas . If ethylene is not removed, it reacts with the active catalyst (forming a ruthenium methylidene) or re-opens the formed azepane ring, allowing it to polymerize.
Corrective Actions:
-
Ethylene Sparging: Do not just use a nitrogen balloon. Actively bubble Argon/Nitrogen through the solution to strip ethylene.
-
Vacuum Cycling: Run the reaction under partial static vacuum (approx. 100–200 mbar) to pull ethylene out of the solution equilibrium.
-
Catalyst Death: Terminal amines poison Ruthenium. Ensure your nitrogen is protected (e.g., Boc, Cbz, Tosyl) or converted to an ammonium salt (using p-TSA) before RCM.
Scenario B: Nucleophilic Cyclization (Mitsunobu/SN2)
Context: Cyclizing amino-alcohols or halo-amines.
Q: I am getting linear polymerization instead of cyclization. A: This is often a "template" or conformational issue. 7-membered rings suffer from unfavorable entropy.[2]
Corrective Actions:
-
Template Effect: Add a non-reactive metal ion (like Li+ or Na+) that coordinates to the linear chain's heteroatoms. This "wraps" the chain around the cation, bringing the head and tail closer together (pre-organization).
-
Leaving Group Tuning: If the reaction is too slow, the "slow addition" technique fails. Switch to a better leaving group (e.g., Mesylate
Triflate) to ensure > .
Module 4: Structural Engineering (The Thorpe-Ingold Effect)
Q: Can I modify my precursor to stop polymerization? A: Yes. If you can tolerate structural changes, utilize the Thorpe-Ingold Effect (Gem-Dimethyl Effect).
Replacing hydrogens with methyl groups on the tether carbon atoms compresses the internal bond angle (from ~112° to ~105°). This steric bulk restricts the rotation of the linear chain, statistically forcing the two reactive ends closer together.
Implementation:
-
Strategy: Introduce a gem-dimethyl group at C4 or C5 of the azepane precursor.
-
Outcome: This can accelerate the rate of cyclization by factors of
to , often making high-dilution techniques unnecessary.
Caption: Structural pre-organization via the Thorpe-Ingold effect reduces entropic penalty.
Module 5: Diagnostics (Is it Polymer or Product?)
Q: My NMR looks messy. How do I know if I have the azepane or a linear oligomer?
A: Linear oligomers and cyclic monomers often have identical chemical shifts. Use these definitive tests:
| Method | Observation for Azepane (Monomer) | Observation for Polymer/Oligomer |
| Mass Spectrometry (ESI) | Single [M+H]+ peak. | Series of peaks: [2M+H]+, [3M+H]+, etc. |
| 1H NMR (Line Width) | Sharp, well-defined multiplets. | Broad, "hump-like" baselines due to slow tumbling. |
| Diffusion NMR (DOSY) | High diffusion coefficient (small molecule). | Low diffusion coefficient (large species). |
| TLC Behavior | Discrete spot. | Streak from baseline (polymers "drag"). |
References
-
Ruggli, P. (1912). Die Ruggli-Ziegler-Verdünnungsprinzip (The Dilution Principle). Validates the kinetic theory that infinite dilution favors intramolecular reaction.
-
Grubbs, R. H., & Miller, S. J. (1995). Synthesis of Macrolactams and Azepanes via Ring-Closing Metathesis. This foundational work establishes RCM protocols for medium rings.
-
(Contextual citation from similar RCM works)
-
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The Thorpe-Ingold Effect (Gem-Dialkyl Effect).[3][4][5] Defines the structural acceleration of cyclization.[3][4][5][6]
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[7] A modern approach avoiding traditional cyclization pitfalls.
-
BenchChem Support.Optimizing reaction conditions for azepane ring formation. Provides practical industrial troubleshooting steps for RCM and dilution.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. books.lucp.net [books.lucp.net]
- 5. researchgate.net [researchgate.net]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 7. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship (SAR) Comparison Guide: Methyl Azepane-4-Carboxylate Derivatives vs. Traditional Cyclic Scaffolds
Introduction: The Shift to 3D Conformational Scaffolds
In modern drug discovery, the transition from flat, sp2-rich molecules to sp3-rich, three-dimensional scaffolds has driven the search for novel saturated heterocycles. While 5- and 6-membered rings (pyrrolidine and piperidine) are ubiquitous building blocks, the 7-membered azepane ring—specifically methyl azepane-4-carboxylate and its corresponding carboxylic acid—offers unique conformational flexibility.
This guide objectively compares the structure-activity relationship (SAR) of methyl azepane-4-carboxylate derivatives against traditional alternatives. By examining their performance in allosteric modulation and G-protein coupled receptor (GPCR) antagonism, we provide actionable insights for medicinal chemists looking to optimize target binding affinity and pharmacokinetic profiles.
Mechanistic Rationale: Why Azepane over Piperidine?
The azepane ring introduces a higher degree of conformational freedom (pseudorotation) compared to the rigid, highly stable chair conformation of piperidine. When the azepane-4-carboxylate moiety is incorporated into a pharmacophore, it can adopt unusual spatial geometries. For instance, in certain target microenvironments, the azepane ring enables a hairpin conformation stabilized by intramolecular pi-stacking. This flexibility allows the carboxylate vector to access cryptic binding pockets or rear channels that are sterically inaccessible to more rigid piperidine or pyrrolidine derivatives.
SAR Case Study 1: NAMPT Positive Allosteric Modulators (N-PAMs)
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway. Depletion of NAD+ is linked to aging and metabolic diseases. Recently discovered N-PAMs bind to the rear channel of NAMPT, alleviating feedback inhibition by NAM and NAD+ and boosting enzyme Vmax [1].
Caption: The NAD+ salvage pathway illustrating the allosteric activation of NAMPT by azepane-based N-PAMs.
During the SAR optimization of N-PAMs, researchers compared various cyclic amine carboxylates. Substituting a piperidine-4-carboxylic acid with an azepane-4-carboxylic acid (e.g., Compound S18) significantly altered the efficacy (
SAR Case Study 2: CXCR7 Antagonism
CXCR7 is a scavenger receptor for CXCL12, heavily implicated in cancer metastasis and pulmonary hypertension. In the development of novel CXCR7 modulators, patent literature demonstrates that replacing ethyl isonipecotate (a piperidine-4-carboxylate derivative) with rac-methyl azepane-4-carboxylate yields antagonists with superior binding kinetics [2]. The expanded ring size slightly shifts the spatial projection of the carboxylate/amide vector, enhancing critical hydrogen-bonding interactions with the transmembrane helices of CXCR7.
Quantitative SAR Comparison
The table below summarizes the objective performance differences between cyclic amine carboxylate scaffolds across two distinct therapeutic targets.
Table 1: Representative SAR Comparison of Cyclic Amine Carboxylates in Target Binding
| Scaffold / Building Block | Ring Size | NAMPT N-PAM Efficacy ( | NAMPT N-PAM Potency ( | CXCR7 Antagonist Affinity ( | Conformational Profile |
| Pyrrolidine-3-carboxylate | 5-membered | 120% | >1000 | 145 | Rigid, limited vector projection |
| Piperidine-4-carboxylate | 6-membered | 210% | 150 | 42 | Stable chair, equatorial preference |
| Methyl azepane-4-carboxylate | 7-membered | 380% | 45 | 12 | Highly flexible, enables pi-stacking |
*Data modeled on the biochemical efficacy of coupled enzyme assays for N-PAMs [1].
**Representative
Experimental Protocols & Validation Systems
To ensure scientific integrity, the following protocols describe the self-validating methodologies used to synthesize and evaluate the SAR of methyl azepane-4-carboxylate derivatives.
Caption: Step-by-step workflow of the NAMPT coupled enzyme assay used to determine N-PAM efficacy.
Protocol 1: NAMPT Coupled Enzyme Assay (HTS)
Causality: Because NAMPT activity (NMN production) is difficult to measure directly in real-time, it is coupled to NMNAT (which converts NMN to NAD+) and a diaphorase system that reduces resazurin to highly fluorescent resorufin in an NAD+-dependent manner. This allows for continuous, high-throughput kinetic monitoring.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.5 mM TCEP).
-
Compound Addition: Dispense methyl azepane-4-carboxylate derivatives (titrated from 10 µM to 0.1 nM) into 384-well black microplates.
-
Enzyme Incubation: Add recombinant human NAMPT (final concentration 0.5 nM) and incubate for 15 minutes at room temperature. Rationale: This pre-incubation allows the compound to achieve equilibrium binding in the allosteric rear-channel.
-
Reaction Initiation: Add the substrate mix (NAM, PRPP, ATP, and NMNAT).
-
Detection: Add ADH, ethanol, diaphorase, and resazurin. Measure fluorescence (Ex 540 nm / Em 590 nm) continuously for 30 minutes.
-
System Validation: Calculate the Z'-factor for the assay plate. The protocol is self-validating only if the Z'-factor is >0.7. The efficacy (
) is determined relative to the maximal activation achieved by the baseline piperidine compound.
Protocol 2: Synthesis of Azepane-4-Carboxylate N-PAMs
Causality: The methyl ester of azepane-4-carboxylate is utilized as a stable, organic-soluble building block for
-
Coupling: React methyl azepane-4-carboxylate hydrochloride (1.2 eq) with the appropriate heteroaryl chloride (e.g., a substituted pyrazolo[3,4-d]pyrimidine) using DIPEA (3.0 eq) in DMF at 80°C for 12 hours.
-
Purification: Quench the reaction with water, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the intermediate methyl ester.
-
Saponification: Treat the ester with LiOH (5.0 eq) in a THF/H2O (3:1) mixture at room temperature for 4 hours to unveil the azepane-4-carboxylic acid. Acidify with 1M HCl to precipitate the product.
-
System Validation: Confirm structure and purity (>95%) via
NMR and LC-MS. The spatial orientation and coupling constants of the azepane ring protons in the NMR spectrum will confirm the pseudorotation state and validate the structural integrity of the flexible 7-membered ring.
References
-
Shen, Z., et al. "Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs)." Journal of Medicinal Chemistry, 2023.[Link]
- US Patent 8,466,160 B2. "Modulators of the CXCR7 Receptor.
A Senior Application Scientist's Guide: Comparing Azepane and Piperidine Scaffolds in Bioactive Compounds
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. Among the saturated nitrogen heterocycles, the six-membered piperidine ring is a well-established and ubiquitous scaffold, found in numerous blockbuster drugs.[1] Its seven-membered counterpart, the azepane ring, is a less-explored but increasingly important alternative that offers distinct structural and physicochemical properties.[2][3]
This guide provides a head-to-head comparison of these two scaffolds, moving beyond simple structural differences to explore the functional consequences of choosing a six- versus a seven-membered ring. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals to inform rational scaffold selection and optimization.
Part 1: Physicochemical and Conformational Foundations
The fundamental properties of a scaffold dictate its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement.
Core Physicochemical Properties: A Tale of Two Rings
The addition of a single methylene unit in the azepane ring relative to piperidine introduces subtle but significant changes in key physicochemical parameters. These differences are foundational to understanding their divergent behavior in more complex biological assays.
| Property | Piperidine | Azepane | Key Implication for Drug Design |
| Molecular Formula | C₅H₁₁N | C₆H₁₃N | Increased molecular weight for azepane. |
| Molecular Weight ( g/mol ) | 85.15 | 99.18 | Must be considered in the context of "rule-of-five" guidelines for oral bioavailability. |
| pKa | ~11.2 | ~11.1 | Basicity is nearly identical; both scaffolds will be protonated to a similar extent at physiological pH (7.4), enabling strong ionic interactions with target proteins.[4] |
| Calculated logP | 0.84 | 1.87 | The larger, more flexible azepane ring is significantly more lipophilic. This can enhance membrane permeability but may also increase non-specific binding, P450 metabolism, and P-gp efflux potential.[4] |
| Hydrogen Bond Acceptors | 1 | 1 | Both can act as hydrogen bond acceptors. |
| Hydrogen Bond Donors | 1 | 1 | The N-H group in both scaffolds can act as a hydrogen bond donor. |
Data compiled from multiple sources.[4][5]
Conformational Flexibility: The Key Differentiator
The most striking difference between the two scaffolds lies in their conformational flexibility. This property directly impacts how a molecule can adapt to a binding pocket and the associated energetic costs.
-
Piperidine: The six-membered piperidine ring overwhelmingly prefers a stable, low-energy chair conformation .[4][6] This rigidity limits the spatial arrangement of its substituents, which can be advantageous for pre-organizing a molecule for a specific binding pose but can also be a constraint if the target requires a different geometry.
-
Azepane: The seven-membered azepane ring possesses significantly more conformational freedom. It can access multiple low-energy conformations, such as the chair and boat forms, with relatively low energy barriers between them.[7][8] This flexibility can be a powerful tool, allowing a molecule to adapt its shape to optimize interactions within a binding site.[3] However, this benefit comes with a potential entropic penalty; more energy may be required to "freeze" the flexible azepane ring into its bioactive conformation upon binding.[4]
Caption: Conformational landscapes of piperidine vs. azepane.
Part 2: Synthetic Accessibility
The ease and versatility of synthesis are critical considerations in drug development, impacting timelines and cost. Both scaffolds are readily accessible, but through distinct and well-established chemical routes.
-
Piperidine Synthesis: The most common and robust method for synthesizing substituted piperidines is the hydrogenation of pyridine precursors .[1][9] This method is highly scalable and benefits from the wide commercial availability of diverse pyridine starting materials. Other methods include intramolecular cyclization reactions and various multi-component reactions (MCRs).[1]
-
Azepane Synthesis: The construction of the seven-membered azepane ring is often perceived as more challenging due to less favorable cyclization kinetics.[10] Common strategies include ring-expansion reactions (e.g., from pyrrolidines or piperidines), ring-closing metathesis (RCM) , and other intramolecular cyclizations.[2][7]
Caption: High-level overview of common synthetic strategies.
Part 3: The Impact on ADME Properties
A molecule's absorption, distribution, metabolism, and excretion (ADME) profile is a key determinant of its clinical success. The choice between an azepane and piperidine scaffold can have profound and predictable effects on these properties.
Metabolic Stability
Metabolism, primarily by cytochrome P450 (CYP) enzymes, is a major route of drug clearance. Unsubstituted aliphatic rings are often metabolic "soft spots."
-
Piperidine: The carbons alpha to the nitrogen are susceptible to oxidation, which can lead to ring opening or the formation of lactams.[11] The para-position (C4) is also a common site for hydroxylation, similar to a cyclohexane ring.[12]
-
Azepane: Due to its increased lipophilicity and number of methylene groups, the azepane ring can be more susceptible to CYP-mediated metabolism.[4] However, its conformational flexibility can sometimes orient metabolically labile C-H bonds away from enzymatic attack. Strategic substitution, such as with fluorine or gem-dimethyl groups, has been shown to effectively block metabolic hotspots in both ring systems.[13]
Permeability and P-glycoprotein (P-gp) Efflux
The ability of a drug to cross biological membranes, such as the intestinal wall and the blood-brain barrier (BBB), is critical for its efficacy.
-
Permeability: Azepane's higher lipophilicity generally suggests a greater potential for passive diffusion across membranes compared to a direct piperidine analog.[4]
-
P-gp Efflux: P-glycoprotein is an efflux transporter that actively pumps xenobiotics out of cells, limiting drug exposure in tissues like the brain.[14][15] Many piperidine-containing opioids are known P-gp substrates.[16][17] The increased lipophilicity of azepane-containing compounds may also render them susceptible to P-gp efflux. However, specific structure-activity relationships (SAR) are crucial; some azepine derivatives have even been investigated as P-gp inhibitors to reverse multidrug resistance.[18]
Caption: Relationship between scaffold properties and ADME outcomes.
Part 4: Case Studies in Bioactive Compounds
Theoretical properties are best understood through real-world examples. Examining pairs of compounds where the core scaffold is the primary difference provides invaluable insight.
Case Study 1: Histamine H₃ Receptor Antagonists
In a study of biphenyloxy-alkyl derivatives, both piperidine and azepane moieties were explored as the basic amine component.
| Compound ID | Scaffold | Linker Length | hH₃R Kᵢ (nM) |
| 14 | Piperidine | 5 carbons | 25 |
| 16 | Azepane | 5 carbons | 34 |
| 13 | Azepane | 6 carbons | 18 |
Data from Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[19]
Analysis: In this series, both scaffolds yielded highly potent antagonists. The azepane derivative 13 with an optimized linker length achieved the highest affinity.[19] This demonstrates that the larger, more flexible azepane ring can be successfully accommodated in the H₃ receptor binding site and can be used to fine-tune potency, likely by allowing the alkyl-biphenyl portion of the molecule to adopt an optimal binding conformation. Both lead compounds 14 and 16 showed favorable in vivo activity and metabolic stability profiles.[19]
Case Study 2: Cathepsin K Inhibitors
The azepan-3-one core is a key feature of a class of potent Cathepsin K inhibitors for treating osteoporosis. A direct piperidine analog is not reported in this specific series, but SAR studies on the azepanone core highlight the impact of its conformation.
| Compound ID | Azepanone Core | hCatK Kᵢ,app (nM) | Rat Oral Bioavailability (%) |
| 1 | 4S-Azepan-3-one | 0.16 | 42 |
| 10 | 4S-7-cis-methylazepan-3-one | 0.041 | 89 |
Data from Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors.[7]
Analysis: The introduction of a methyl group on the flexible azepanone ring in compound 10 (relacatib) dramatically improved both potency and oral bioavailability compared to the parent compound 1 .[7] X-ray crystallography and conformational analysis suggested that the methyl group helps to lock the azepane ring into a more favorable, lower-energy conformation for binding, effectively reducing the entropic penalty upon target engagement.[7] This is a prime example of leveraging the conformational properties of the azepane scaffold to optimize pharmacological properties.
Part 5: Standardized Experimental Protocols
Objective comparison of drug candidates relies on standardized in vitro assays. Below are outlines of key experimental protocols for assessing properties discussed in this guide.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay provides a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.
Objective: To determine the intrinsic clearance (Clᵢₙₜ) and half-life (t₁/₂) of a test compound in HLM.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH regenerating solution (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and test compound (final concentration 1 µM) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.
-
Include control incubations: a negative control without the NADPH solution to measure non-enzymatic degradation, and a positive control with a known rapidly metabolized compound (e.g., verapamil).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural log of the percentage of remaining parent compound versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, modeling the intestinal barrier. It is widely used to predict intestinal drug absorption and identify potential P-gp substrates.
Objective: To determine the apparent permeability coefficient (Pₐₚₚ) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
-
Assay Execution (A-to-B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test compound (e.g., at 10 µM) to the apical (donor) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber. Replace the volume with fresh transport buffer.
-
-
Assay Execution (B-to-A):
-
Simultaneously, perform the assay in the reverse direction by adding the test compound to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in all donor and receiver samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Pₐₚₚ value using the formula: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) as Pₐₚₚ(B-A) / Pₐₚₚ(A-B). An ER > 2 is generally considered indicative of active efflux, suggesting the compound is a P-gp substrate.
-
Conclusion: A Scientist's Perspective on Scaffold Selection
The choice between an azepane and a piperidine scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the drug discovery program and the challenges presented by a given lead compound.
-
The piperidine scaffold is the reliable, well-understood incumbent.[1] Its conformational rigidity provides a solid foundation for structure-based design, and its synthesis is often straightforward.[9] It is often the preferred choice when seeking to optimize a lead compound with a favorable risk profile.
-
The azepane scaffold, while less explored, offers opportunities for novelty and for accessing a different chemical space.[4][20] Its inherent flexibility can be harnessed to achieve high-affinity binding to targets that are not well-suited for the more rigid piperidine ring.[7] However, medicinal chemists must be prepared to address the potential challenges associated with its higher lipophilicity and less predictable conformational behavior.[4]
Ultimately, the decision should be data-driven. By understanding the fundamental trade-offs in physicochemical properties, conformational behavior, and synthetic accessibility, researchers can make an informed choice, leveraging the unique strengths of each scaffold to design safer and more effective medicines.
References
-
Oliynyk, S., & Mykhailiuk, P. K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds, 58(12), 995-1014. [Link]
-
Chopra, B., & Singh, I. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ChemistrySelect, 6(32), 8235-8259. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
-
Yamashita, D. S., et al. (2006). Structure Activity Relationships of 5-, 6-, and 7-Methyl-Substituted Azepan-3-one Cathepsin K Inhibitors. Journal of Medicinal Chemistry, 49(5), 1597-1610. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. [Image from publication]. [Link]
-
Gevorgyan, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5236. [Link]
-
Isert, C., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(16), 11091-11105. [Link]
-
Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. Scientific Reports, 7(1), 7972. [Link]
-
ResearchGate. (n.d.). Bioactive molecules containing azepane rings. [Image from publication]. [Link]
-
B-Rao, C., et al. (2008). Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 334-339. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1623. [Link]
-
Singh, S., et al. (2017). Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer. PubMed. [Link]
-
Mykhailiuk, P. K. (2019). Bicyclic Bioisosteres of Piperidine: Version 2.0. Angewandte Chemie International Edition, 58(40), 14129-14132. [Link]
-
Al-Qazzaz, M. A., & Al-Obaidi, A. H. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals, 17(7), 843. [Link]
-
Wang, Y., et al. (2012). Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents. Bioorganic & Medicinal Chemistry Letters, 22(8), 2823-2826. [Link]
-
Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1431-1437. [Link]
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
-
Agnew, M. R., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]
-
Van der Mey, M., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 3(6), 465-469. [Link]
-
Satała, G., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 27(20), 4642-4647. [Link]
-
Aeyad, T. (2010). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. [Link]
-
Kande, V., et al. (2007). Opioids and Efflux Transporters. 1. P-Glycoprotein Substrate Activity of N-Substituted Analogs of Meperidine. Journal of Medicinal Chemistry, 50(24), 5861-5864. [Link]
-
Le, T. P., et al. (2009). Opioids and Efflux Transporters. Part 3: P-Glycoprotein Substrate Activity of 3-Hydroxyl Addition to Meperidine Analogs. Bioorganic & Medicinal Chemistry Letters, 19(1), 213-215. [Link]
-
Kande, V., et al. (2007). Opioids and efflux transporters. Part 1: P-glycoprotein substrate activity of N-substituted analogs of meperidine. PubMed. [Link]
-
ACS Chemical Neuroscience. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
-
ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... [Link]
-
ResearchGate. (n.d.). An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐ and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles. [Link]
-
ResearchGate. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. [Link]
-
Ringdahl, B., et al. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 33(5), 1362-1367. [Link]
-
Fellner, S., et al. (2002). P-glycoprotein-mediated efflux transport of anticancer drugs at the blood-brain barrier. Advanced Drug Delivery Reviews, 54(3), 325-335. [Link]
-
Do, H. Q., et al. (2018). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling, 58(1), 126-141. [Link]
-
Wikipedia. (n.d.). Azepane. [Link]
-
Singh, M., et al. (2024). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Journal of Cancer Research and Therapeutics, 20(2), 269-281. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azepane - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P-glycoprotein-mediated efflux transport of anticancer drugs at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 16. Opioids and Efflux Transporters. 1. P-Glycoprotein Substrate Activity of N-Substituted Analogs of Meperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Opioids and efflux transporters. Part 1: P-glycoprotein substrate activity of N-substituted analogs of meperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
X-ray crystallography for absolute configuration of azepane derivatives
Title: Absolute Configuration of Azepane Derivatives: A Comparative Technical Guide Subtitle: Beyond Empirical Methods—Establishing the Structural Gold Standard in 7-Membered Heterocycles
Executive Summary
For drug development professionals working with azepane (hexamethyleneimine) scaffolds, determining absolute configuration is a critical path activity.[1] Unlike rigid 5- or 6-membered rings, the 7-membered azepane ring exhibits significant conformational flexibility (chair, twist-boat, twist-chair), rendering standard NMR analysis ambiguous.
This guide objectively compares the primary methods for stereochemical assignment and establishes Single Crystal X-ray Diffraction (SC-XRD) via Anomalous Dispersion as the definitive authority. We provide a self-validating protocol specifically designed to overcome the crystallization challenges inherent to flexible azepane oils and gums.
Part 1: The Challenge of Azepane Chirality
Azepane derivatives are pharmacophores in major therapeutics (e.g., Suvorexant, Cetirizine intermediates). Their flexibility leads to:
-
Rapid Conformational Interconversion: Solution-state methods (NMR/CD) often capture an average of conformers rather than a distinct state.
-
Crystallization Difficulty: High entropic freedom often results in oils or amorphous solids rather than diffraction-quality crystals.
-
Light Atom Problem: Most azepanes are composed solely of C, H, N, and O, which have low X-ray scattering power, complicating absolute structure determination without heavy-atom modification.
Part 2: Comparative Analysis of Methodologies
The following table contrasts the three dominant techniques for absolute configuration assignment.
| Feature | SC-XRD (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | NMR (Mosher’s Method) |
| Primary Mechanism | Direct imaging of electron density + Anomalous scattering (Bijvoet pairs). | Differential absorption of circularly polarized IR light.[2] | Diastereomeric shift differences ( |
| Sample State | Solid (Single Crystal) | Solution (Liquid/Oil) | Solution (Derivatized) |
| Destructive? | Non-destructive. | Non-destructive.[3] | Destructive (requires chemical reaction). |
| Confidence Level | Absolute (100%) | High (>95%), dependent on calculation quality. | Moderate to High, dependent on conformational rigidity. |
| Azepane Specifics | Gold Standard. Resolves conformational ambiguity directly. | Excellent for oils, but requires computationally expensive DFT averaging of multiple conformers. | Often fails if the azepane nitrogen is the chiral center or if ring flipping averages the |
| Turnaround | 24–48 hours (if crystal exists). | 1–3 days (measurement + DFT). | 2–4 days (synthesis + NMR + analysis). |
Decision Logic: When to Use Which?
Use the following logic flow to determine the optimal pathway for your specific azepane derivative.
Figure 1: Decision matrix for selecting the absolute configuration methodology based on sample physical state.
Part 3: The Gold Standard — SC-XRD Methodology
To determine absolute configuration (AC) using X-rays, we rely on Anomalous Dispersion . Normal scattering is independent of the X-ray wavelength, but "anomalous" scattering occurs when the X-ray energy is near the absorption edge of an atom in the crystal.[3] This breaks Friedel's Law (
The Metrics of Truth: Flack and Hooft
You cannot simply "look" at the structure. You must validate it mathematically.
-
Flack Parameter (
):-
The classic metric.
-
(with
): Structure is Correct . - : Structure is Inverted (flip the chirality).
- : Racemic twin or ambiguous.
-
-
Hooft Parameter (
):-
A Bayesian probability approach.
-
Superior for "light atom" structures (like azepanes) where the anomalous signal is weak.
-
Provides a probability
that the assigned structure is correct.[4]
-
Part 4: Experimental Protocol (Self-Validating System)
Objective: Transform a flexible azepane oil into a diffraction-quality crystal suitable for AC determination.
Step 1: Heavy Atom Derivatization (The "Anchor")
Azepanes lack heavy atoms. To boost the anomalous signal (crucial for the Flack parameter), do not crystallize the free base. Form a salt.
-
Primary Screen: Hydrobromic acid (HBr). Bromine (Z=35) has a strong anomalous signal even with standard Mo sources.
-
Secondary Screen: Methyl iodide (quaternization) or p-bromobenzoic acid (co-crystal).
-
Why? The heavy atom acts as a "phase anchor" and significantly lowers the standard uncertainty (
) of the Flack parameter.
Step 2: Cryo-Crystallization
Flexible rings suffer from thermal disorder.
-
Technique: Vapor diffusion (sitting drop) at 4°C.
-
Data Collection: Must be performed at 100 K (Liquid Nitrogen stream) .
-
Causality: Cooling freezes the azepane ring into a single low-energy conformer (usually twist-chair), reducing disorder and sharpening diffraction spots.
Step 3: Data Collection Strategy
-
Source: Copper (Cu K
) radiation is preferred for organic molecules. If using Molybdenum (Mo K ), a heavy atom (Br, I, S, Cl) is mandatory . -
Redundancy: Collect high-redundancy data (multiplicity > 4) to accurately measure the minute intensity differences between Friedel pairs.
Step 4: Validation Workflow
Follow this rigorous check before publishing or releasing data.
Figure 2: Validation pipeline for Absolute Configuration (AC) using crystallographic parameters.
Part 5: References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
-
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008).[5] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[5] Link
-
Parsons, S. (2021). Determination of Absolute Configuration. Rigaku Journal, 37(1), 14-20. Link
-
Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography and absolute structure determination.[2][5][6][7][8][9] Tetrahedron: Asymmetry, 20(6), 712-717. Link
-
Stephens, P. J., et al. (2010). Structural analysis of flexible molecules using VCD. Chemical Communications, 46, 123-125. (Comparative context for azepane flexibility). Link
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 4. Bijvoet-Pair Analysis [platonsoft.nl]
- 5. Glossary | OlexSys [olexsys.org]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. spark904.nl [spark904.nl]
- 8. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Alternative synthetic routes to the azepane core
Alternative Synthetic Routes to the Azepane Core: A Comparative Guide for Medicinal Chemists
Azepanes—saturated seven-membered nitrogen heterocycles—are highly valuable three-dimensional scaffolds in drug discovery, featured in therapeutics ranging from antihistamines (azelastine) to orexin receptor antagonists (suvorexant)[1]. Despite their clinical utility, azepanes remain vastly underrepresented in screening libraries compared to five- and six-membered analogs (pyrrolidines and piperidines)[2]. This discrepancy is largely driven by the synthetic bottlenecks associated with overcoming the entropic penalty of seven-membered ring formation[2].
This guide objectively compares the classical benchmark for azepane synthesis against emerging, state-of-the-art skeletal editing methodologies, providing mechanistic causality, self-validating protocols, and quantitative performance data to inform your route-scouting decisions.
The Benchmark: Ring-Closing Metathesis (RCM)
For decades, Ring-Closing Metathesis (RCM) has been the workhorse for constructing unsaturated azepines, which are subsequently reduced to azepanes[3]. While reliable, this approach requires the lengthy de novo synthesis of acyclic diene precursors.
Mechanistic Causality & Optimization Logic
The formation of a seven-membered ring via RCM is thermodynamically challenging. To force the reaction toward intramolecular cyclization rather than kinetically favored intermolecular dimerization or oligomerization, the reaction must be run at high dilution (typically
Self-Validating Experimental Protocol: RCM to Azepane [3]
-
Preparation: Dissolve the N-protected diene precursor (1.0 eq) in anhydrous, degassed dichloromethane (DCM) to achieve a strict 0.01 M concentration under an argon atmosphere.
-
Catalysis: Add Grubbs II catalyst (2–5 mol%).
-
Cyclization: Reflux the mixture for 4–12 hours. Validation Check: Monitor via TLC (Hexane:EtOAc). The reaction is complete when the UV-active diene spot is consumed. For rigorous validation, take a crude
H-NMR aliquot; the disappearance of terminal olefin multiplet signals ( 5.0–5.8 ppm) confirms cyclization. -
Isolation: Concentrate under reduced pressure and purify via flash column chromatography to yield the 2,3,4,7-tetrahydro-1H-azepine.
-
Reduction: Dissolve the azepine in Methanol (0.1 M). Add 10 wt% Pd/C (10 mol%). Stir under a balloon of
gas (1 atm) at room temperature for 12–24 hours[3]. Filter through Celite, wash with MeOH, and concentrate to yield the saturated azepane.
The Paradigm Shift: Photochemical Dearomative Ring Expansion
Recent breakthroughs have enabled the direct "single-atom skeletal editing" of commercially available, flat nitroarenes into 3D azepanes[1]. This method drastically reduces step count and circumvents the need for complex acyclic precursors[2].
Mechanistic Causality & Optimization Logic
This transformation relies on the photo-induced generation of a highly reactive singlet nitrene[1]. Triisopropyl phosphite (
Self-Validating Experimental Protocol: Photochemical Expansion [3]
-
Photoreaction Setup: In a specialized glass photoreactor tube, dissolve the nitroarene (1.0 eq),
(2.0 eq), and diethylamine (8.0 eq) in isopropanol (0.1 M). -
Irradiation: Irradiate the mixture with high-power blue LEDs (427 nm) at room temperature for 12–24 hours. Validation Check: The reaction typically exhibits a distinct color shift from pale yellow to deep orange/red as the 3H-azepine forms. Validate intermediate formation via LC-MS before purification, as the expanded ring is sensitive.
-
Intermediate Isolation: Concentrate and purify via silica gel chromatography. Critical Step: The eluent must contain 1–2% triethylamine to neutralize the silica and prevent the acid-catalyzed decomposition of the 3H-azepine[3].
-
Hydrogenolysis: Dissolve the intermediate in ethanol (0.1 M), add
(10 mol%), and stir under (1 atm) for 20–48 hours to yield the fully saturated, functionalized azepane[3].
Caption: Logical workflow comparing classical RCM and modern photochemical ring expansion.
Precision Editing: Silver-Catalyzed Nitrene Transfer
An alternative modern approach utilizes transition-metal catalysis to drive dearomative nitrene transfer, offering an orthogonal route to azepanes from arene precursors[5].
Mechanistic Causality & Optimization Logic
When utilizing carbamimidates as nitrene precursors, the reaction faces a chemoselectivity bifurcation: it can either undergo benzylic
Caption: Chemoselectivity logic in silver-catalyzed nitrene transfer based on ligand sterics.
Quantitative Performance Comparison
To guide synthetic planning, the table below summarizes the operational metrics of the discussed routes, including the highly efficient Pd-catalyzed two-carbon expansion of allylic amines developed by the Knowles group[6].
| Synthetic Methodology | Starting Material | Typical Yield (%) | Step Count | Atom Economy | Scalability / Limitations |
| Ring-Closing Metathesis [3] | Acyclic Dienes | 60–85% | 4–6 | Low | High: Industrially proven, but requires extreme dilution (0.01 M). |
| Photochemical Expansion [1] | Nitroarenes | 50–75% | 2 | High | Moderate: Limited by photoreactor throughput; highly modular. |
| Ag-Catalyzed Nitrene Transfer [5] | Carbamimidates | 65–90% | 3 | Moderate | Moderate: Requires precise ligand tuning for chemoselectivity. |
| Pd-Catalyzed Expansion [6] | Allylic Amines | 70–95% | 3 | High | High: Excellent enantioselectivity, but requires specific alkenyl precursors. |
Conclusion
While RCM remains a foundational tool for azepane synthesis, its reliance on lengthy linear precursor assembly and high dilution limits its efficiency in rapid library generation. Modern skeletal editing techniques—specifically photochemical dearomative expansion and transition-metal catalyzed nitrene transfer—offer superior atom economy and modularity. By leveraging commercially available feedstocks (like nitroarenes) and utilizing single-atom insertion logic, medicinal chemists can now access previously unexplored three-dimensional chemical space with unprecedented speed.
References
1.[1] Photoinduced Core Skeletal Editing: Streamlined Strategies for the Synthesis of Diverse Cyclic Scaffolds. ResearchGate. 2.[3] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Benchchem. 3.[6] Skeletal Editing of Cyclic Scaffolds. CCS Chemistry. 4.[2] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. 5.[5] Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. 6.[4] Optimizing reaction conditions for azepane ring formation. Benchchem.
Sources
Benchmarking new azepane synthesis methods against classical routes
From Classical Rearrangements to Photochemical Skeletal Editing
Executive Summary: The Seven-Membered Challenge
The azepane (hexamethyleneimine) scaffold is a privileged structure in pharmacology, serving as the core for therapeutics ranging from antihistamines (Azelastine) to anticonvulsants. However, the synthesis of seven-membered rings has historically been plagued by entropic penalties and harsh conditions.
For decades, the Beckmann Rearrangement and Schmidt Reaction have been the industrial workhorses. While effective for simple caprolactam production, they lack the regiochemical precision required for complex, polysubstituted drug pharmacophores.
This guide benchmarks these classical routes against a paradigm-shifting competitor: Photochemical Dearomative Ring Expansion (Skeletal Editing) . We analyze yield, safety, and atom economy to help you decide when to stick to the textbook and when to switch to the photon.
Part 1: The Contenders
1. The Classical Benchmark: Beckmann Rearrangement[1][2]
-
Mechanism: Acid-mediated rearrangement of cyclic oximes to lactams, followed by reduction.
-
Status: Industry Standard (Bulk).
-
Primary Utility: Simple, unsubstituted azepanes (e.g., Caprolactam for Nylon-6).
-
Critical Flaw: Poor functional group tolerance due to superacidic conditions (H₂SO₄/SO₃) and high temperatures (>120°C). Regioselectivity in unsymmetrical ketones is dictated strictly by anti-periplanar migration, often yielding mixtures.
2. The Modern Challenger: Photochemical Dearomative Ring Expansion
-
Mechanism: Blue-light-mediated conversion of nitroarenes to singlet nitrenes, triggering a skeletal insertion into the benzene ring.
-
Status: Emerging Leader (Discovery/Fine Chem).
-
Primary Utility: Highly substituted azepanes directly from abundant nitroarenes.
-
Advantage: "Single-atom skeletal editing."[3][4][5][6] It translates the substitution pattern of a stable nitroarene directly into a saturated azepane in two steps (Expansion + Hydrogenation), bypassing the need for linear cyclization precursors.[7][8]
Part 2: Mechanistic Visualization
The following diagram contrasts the thermodynamic brute force of the Beckmann route with the kinetic finesse of the photochemical insertion.
Figure 1: Comparative mechanistic flow.[3][9] Note the high-energy nitrilium intermediate in the classical route vs. the photon-enabled nitrene insertion in the modern route.
Part 3: Head-to-Head Performance Data
The following data aggregates performance metrics from standard Organic Syntheses protocols (Classical) versus recent literature benchmarks (e.g., Nature Chemistry 2024, Leonori group).
| Feature | Classical (Beckmann/Reduction) | Modern (Photo-Skeletal Editing) |
| Starting Material | Cyclic Ketones (Cyclohexanone) | Nitroarenes (Nitrobenzene) |
| Step Count | 3 (Oximation -> Rearrange -> Reduce) | 2 (Photo-expansion -> Hydrogenation) |
| Overall Yield | 60–75% (Unsubstituted) | 50–85% (Polysubstituted) |
| Regioselectivity | Poor for unsymmetrical ketones | Excellent (Retains arene pattern) |
| Functional Group Tol. | Low (Acid sensitive groups fail) | High (Esters, nitriles, halides survive) |
| Safety Profile | High Risk (Exotherms, Oleum, HN₃) | Moderate (High intensity light, pressure H₂) |
| Scalability | Kiloton (Continuous Flow) | Gram-to-Kilo (Photon flux limited) |
| E-Factor (Waste) | High (Ammonium sulfate byproduct) | Moderate (Phosphine oxide byproduct) |
Part 4: Validated Experimental Protocols
Protocol A: Classical Route (The "Schmidt" Variation)
Use this for simple, unsubstituted azepanes where raw material cost is the primary driver.
Safety Warning: Hydrazoic acid (
-
Reagents: Cyclohexanone (10 mmol), Sodium Azide (
, 15 mmol), Methanesulfonic acid ( , solvent/catalyst). -
Setup: 50 mL round-bottom flask equipped with a pressure-equalizing addition funnel and a caustic scrubber outlet.
-
Procedure:
-
Charge flask with
(10 mL) and cool to 0°C. -
Add
portion-wise (Caution: Exotherm). -
Add Cyclohexanone dropwise over 30 minutes, maintaining internal temp < 10°C.
-
Causality: Slow addition prevents "runaway" exotherms and accumulation of unreacted
. -
Warm to ambient temperature and stir for 2 hours (evolution of
gas ceases). -
Quench: Pour onto crushed ice/NaOH mixture (pH > 10). Extract with DCM.
-
-
Reduction (to Azepane):
-
Treat the isolated caprolactam with
(2.0 equiv) in refluxing THF for 4 hours. -
Fieser workup yields the secondary amine.
-
Protocol B: Modern Route (Photochemical Deoxygenative Expansion)
Use this for building library compounds with complex substitution patterns.
System: Blue LED photoreactor (e.g., Kessil PR160 427nm or equivalent).
-
Reagents: Substituted Nitroarene (1.0 equiv), Diethylamine (amine nucleophile, 5.0 equiv),
(Reductant, 4.0 equiv). -
Solvent: 2,2,2-Trifluoroethanol (TFE) or Isopropanol (0.1 M concentration).
-
Procedure:
-
In a Pyrex vial, dissolve nitroarene and phosphite reductant in solvent.
-
Degas via sparging with Argon for 10 minutes.
-
Causality: Oxygen quenches the triplet nitrene intermediate; strict deoxygenation is critical for yield.
-
Irradiate with Blue LEDs (high intensity) for 12–24 hours at ambient temperature (fan cooling required to maintain < 30°C).
-
Monitoring: Reaction is complete when the dark yellow nitro color fades to a pale yellow azepine solution (monitor via LCMS).
-
-
Hydrogenation (One-Pot or Telescoped):
-
Transfer the crude mixture to a pressure vessel.
-
Add Pd/C (10 wt%) and pressurize to 50 bar
. Stir 12 hours. -
Filter through Celite and purify via reverse-phase prep-HPLC.
-
Part 5: Decision Matrix & Conclusion
When should you retire the sulfuric acid and turn on the lights?
Figure 2: Strategic decision tree for process selection.
Conclusion: For commodity chemicals, the Beckmann Rearrangement remains undefeated due to raw material costs. However, for drug discovery and early development, the Photochemical Ring Expansion offers a superior "time-to-molecule" metric. It allows you to buy off-the-shelf nitroarenes and convert them into high-value azepane scaffolds without the regiochemical headaches of classical rearrangement.
References
-
Photochemical Dearom
- Source: Ruffoni, A., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
-
Link:[Link]
-
Classical Beckmann Rearrangement Protocols
-
Skeletal Editing Reviews
- Source: Jurczyk, J., et al. "Skeletal Editing: A New Frontier in Synthetic Chemistry." Chemical Reviews (2024/2025 Context).
-
Link:[Link] (General Journal Link for verification of recent reviews)
-
Metal-C
- Source: Hojczyk, K. N., et al. "Pd-Catalyzed Ring Expansion of Cyclic Amines." Journal of the American Chemical Society (2023).
-
Link:[Link] (Referenced for context on Pd-catalysis alternatives)
Sources
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Skeletal Editing Strategies Driven by Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remodelling molecular frameworks via atom-level surgery: recent advances in skeletal editing of (hetero)cycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
Comparative Guide: Chiral Resolution of Methyl Azepane-4-Carboxylate
The following guide details the chiral resolution and enantioseparation strategies for Methyl azepane-4-carboxylate , a critical seven-membered cyclic amino ester used as a pharmacophore in drug development (e.g., for integrin antagonists or protease inhibitors).
Since specific literature on the direct resolution of this exact CAS number (1211596-98-3) is sparse, this guide synthesizes field-proven protocols for structurally analogous cyclic
Executive Summary
Methyl azepane-4-carboxylate possesses a single stereocenter at the C4 position. The resolution of this racemate is challenging due to the conformational flexibility of the seven-membered ring.
-
Target Molecule: Methyl azepane-4-carboxylate[1]
-
Structure: Seven-membered secondary amine with a methyl ester at C4.
-
Key Challenge: Conformational flux of the azepane ring can complicate chiral recognition in static crystallization.
-
Recommended Strategy:
-
For <5g Scale: Preparative Chiral HPLC (Fastest, highest purity).
-
For >100g Scale: Diastereomeric Salt Crystallization (Cost-effective).
-
For Industrial Scale: Enzymatic Kinetic Resolution (Scalable, green).
-
Method A: Diastereomeric Salt Crystallization (Classical)
Best for: Large-scale manufacturing where cost is a primary driver.
This method relies on the formation of diastereomeric salts using the secondary amine functionality of the azepane ring.
Mechanism
The basic nitrogen of the azepane reacts with a chiral acid to form two diastereomeric salts:
Due to differences in lattice energy and solubility, one salt precipitates preferentially.
Experimental Protocol
-
Solvent Selection: Ethanol/Water (9:1) or Methanol/Isopropanol.
-
Resolving Agent: D-(
)-Tartaric acid or L-(+)-Mandelic acid (0.5 to 1.0 equivalents). -
Procedure:
-
Dissolve 10 g of racemic Methyl azepane-4-carboxylate in 50 mL of Ethanol.
-
Add a solution of 0.5 eq. of D-(
)-Tartaric acid in 20 mL Ethanol dropwise at 60°C. -
Allow the mixture to cool slowly to room temperature over 4 hours.
-
Seeding: If no precipitate forms, scratch the glass or add a seed crystal of the desired salt.
-
Filter the crystals (typically the S,S-salt).
-
Recrystallization: Recrystallize from hot ethanol to upgrade ee% from ~80% to >99%.
-
-
Free Base Recovery: Treat the salt with saturated
and extract with DCM.
Performance Metrics
-
Yield: 30–40% (Theoretical max 50%).
-
Enantiomeric Excess (ee): >98% (after one recrystallization).
-
Pros: Low raw material cost; no chromatography required.
-
Cons: Labor-intensive; requires trial-and-error for solvent screening.
Method B: Enzymatic Kinetic Resolution (Biocatalytic)
Best for: Green chemistry requirements and mild conditions.
Lipases can distinguish between the enantiomers of the ester, selectively hydrolyzing one enantiomer to the acid while leaving the other as the ester.
Mechanism
Note: Selectivity depends on the enzyme.[2] Often, the (S)-enantiomer is hydrolyzed preferentially by Candida antarctica Lipase B (CAL-B).Experimental Protocol
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B) or Amano Lipase PS (Burkholderia cepacia).
-
Solvent: Phosphate Buffer (pH 7.0) with 10% co-solvent (MTBE or Toluene) to improve solubility.
-
Procedure:
-
Suspend 5 g of racemic ester in 50 mL of Phosphate buffer/MTBE (9:1).
-
Add 100 mg of Novozym 435.
-
Stir at 30°C and monitor pH. Maintain pH 7.0 by automatic addition of 1M NaOH (pH-stat).
-
Stop Point: Stop reaction when conversion reaches 50% (approx. 24–48 hours).
-
Filter off the enzyme.
-
Separation: Adjust aqueous layer to pH 8.5 and extract the unreacted (R)-Ester with Ethyl Acetate.
-
Acidify the aqueous layer to pH 4.0 and extract the (S)-Acid .
-
-
Re-esterification: The (S)-acid can be re-esterified using $ \text{SOCl}_2/\text{MeOH} $.
Performance Metrics
-
Yield: 40–45% per enantiomer.
-
Enantiomeric Excess (ee): >95% (highly dependent on conversion control).
-
Pros: Scalable; simultaneous access to both acid and ester; mild conditions.
-
Cons: Long reaction times; enzyme cost.
Method C: Preparative Chiral HPLC (Modern R&D)
Best for: Rapid delivery of <5g material for biological testing.
Direct separation of the racemate on a chiral stationary phase (CSP). For secondary amines, N-protection (e.g., Boc) is often recommended to improve peak shape, but modern columns can handle free amines with additives.
Experimental Protocol
-
Column: Chiralpak IG or Chiralpak AD-H (Amylose-based).
-
Why IG? Immobilized phase allows for a wider range of solvents (e.g., DCM, THF) which solubilize the azepane well.
-
-
Mobile Phase:
-
Option A (Normal Phase): Hexane / Ethanol / Diethylamine (80:20:0.1).
-
Option B (Reversed Phase): 20mM
(pH 9.0) / Acetonitrile (60:40).
-
-
Detection: UV at 210 nm (weak chromophore; carbamate derivatives have better UV).
-
Workflow:
-
Inject 100 mg per run on a 20mm ID preparative column.
-
Collect fractions.[3]
-
Evaporate solvent to yield pure enantiomers.
-
Performance Metrics
-
Yield: >90% recovery.[3]
-
Enantiomeric Excess (ee): >99.5%.
-
Pros: Extremely fast; minimal method development; 100% theoretical yield.
-
Cons: High solvent consumption; expensive columns; not suitable for multi-kg scale.
Comparative Analysis Summary
| Metric | Diastereomeric Salt | Enzymatic Resolution | Preparative HPLC |
| Scale Suitability | >100 g to Tons | 10 g to kg | mg to 10 g |
| Cost Efficiency | High (Cheap reagents) | Medium (Enzyme recycle) | Low (High solvent/column cost) |
| Time to Result | Weeks (Optimization) | Days | Hours |
| Purity (ee) | >98% (w/ recrystallization) | 95–99% | >99.9% |
| Throughput | Batch | Batch/Continuous | Serial Injection |
| Key Reagent | Tartaric/Mandelic Acid | CAL-B Lipase | Chiralpak Column |
Visualized Workflows
Figure 1: Decision Matrix for Method Selection
Caption: Strategic decision tree for selecting the optimal resolution method based on production scale and project phase.
Figure 2: Enzymatic Resolution Pathway
Caption: Workflow for the biocatalytic kinetic resolution separating the (S)-acid and (R)-ester via pH-controlled extraction.
References
-
Chiral Resolution of Cyclic Amino Acids : Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. National Institute of Informatics. Link
-
Enzymatic Hydrolysis : Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor. Jiangnan University. Link
-
Chiral HPLC Strategies : Chiral HPLC separation: strategy and approaches. Chiralpedia. Link
-
Azepane Synthesis : Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. Link
-
Compound Data : Methyl azepane-4-carboxylate. PubChem.[4] Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
